N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Description
BenchChem offers high-quality N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
benzyl (2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1/i4D3,5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNNOVHPJIYJK-HJKNYWFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)OCC1=CC=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
What is the chemical structure of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
An In-Depth Technical Guide to N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, a stable isotope-labeled (SIL) unnatural amino acid derivative. The document elucidates its chemical structure, outlines a plausible synthetic pathway, and details the rigorous analytical methodologies required for its characterization. The primary focus is on its critical application as an internal standard in quantitative bioanalysis, particularly within the framework of pharmacokinetic and pharmacodynamic studies. This guide serves as a technical resource for scientists leveraging SIL compounds to ensure the accuracy, precision, and reliability of analytical data in drug development and metabolic research.
Molecular Profile and Structural Elucidation
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is a complex molecule designed for specific analytical purposes. Its structure combines several key features: an unnatural L-tert-leucine core, a stable isotopic label (d9), and protecting groups on both the amino and carboxyl termini.
The L-tert-leucine backbone provides a sterically hindered and metabolically stable scaffold. The most critical feature is the incorporation of nine deuterium atoms on the tert-leucine side-chain's tert-butyl group. This labeling provides a significant and stable mass shift without altering the compound's physicochemical properties, such as polarity or retention time, relative to its non-labeled counterpart.[1][]
Figure 1: Chemical Structure of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester |
| Synonyms | (2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic-d9 Acid Benzyl Ester |
| Molecular Formula | C₁₈H₁₉D₉N₂O₃ |
| Molecular Weight | Approx. 329.49 g/mol |
| Unlabeled Acid CAS | 101968-85-8[3][4] |
| Appearance | Typically a white to off-white solid |
| Key Feature | Stable isotope-labeled internal standard |
Synthesis and Purification Workflow
The synthesis of this molecule is a multi-step process requiring precise control over stereochemistry and protecting group chemistry. The causality behind this pathway is to build the final molecule from a readily available or synthesizable chiral, deuterated building block.
Sources
Synthesis Pathways and Mechanistic Rationale for N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Executive Summary
In the landscape of peptidomimetic drug discovery, the optimization of pharmacokinetic (PK) profiles relies heavily on the strategic incorporation of sterically demanding and metabolically stable pharmacophores. N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester (CAS: 1795786-80-9)[1] is a highly specialized, isotopically labeled building block. Its unlabeled analog is a critical P3/P4 capping element found in several FDA-approved and investigational protease inhibitors, including the HCV drug Boceprevir and various SARS-CoV-2 3CLpro inhibitors[2].
This whitepaper details the autonomous, self-validating synthetic pathways required to produce this deuterated intermediate. As a Senior Application Scientist, I have structured this guide to not only provide the step-by-step methodology but to elucidate the underlying chemical causality—explaining why specific reagents and sequences are chosen to overcome the inherent steric and metabolic challenges of this molecule.
Mechanistic Rationale & Structural Significance
The Deuterium Kinetic Isotope Effect (KIE)
The tert-butyl group of L-tert-leucine is highly lipophilic, making it a prime target for cytochrome P450 (specifically CYP3A4)-mediated aliphatic hydroxylation. By replacing the nine hydrogen atoms of the tert-butyl group with deuterium (yielding L-tert-leucine-d9)[3], the activation energy required for C–H bond cleavage is significantly increased. This Primary Kinetic Isotope Effect (KIE) drastically reduces the rate of oxidative metabolism, thereby extending the drug's half-life and improving its microsomal stability without altering its binding affinity[2].
Orthogonal Protection Strategy
The molecule features two critical modifications to the native L-tert-leucine-d9 core:
-
N-tert-Butylcarbamoyl (Urea) Linkage: Provides massive steric bulk to perfectly occupy the S3/S4 hydrophobic pockets of target proteases.
-
Benzyl Ester: Serves as a robust, orthogonal protecting group for the carboxylic acid. Unlike methyl or ethyl esters, the benzyl ester can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂) under mild, neutral conditions, leaving the delicate urea linkage and the deuterated tert-butyl group completely intact for subsequent peptide coupling.
Retrosynthetic Analysis and Pathway Design
The synthesis of this molecule presents a significant chemical challenge: extreme steric hindrance . The adjacent deuterated tert-butyl group effectively shields the alpha-carbon and the carboxylate.
Causality in Sequence Design: Attempting a traditional Fischer esterification (acid + alcohol) on tert-leucine fails due to this steric shielding preventing the approach of the alcohol to the protonated carbonyl. Therefore, the pathway is designed to first install the urea linkage via Schotten-Baumann conditions, followed by an Sₙ2 alkylation of the carboxylate. In the Sₙ2 pathway, the nucleophile is the carboxylate oxygen (which projects away from the steric bulk), attacking the unhindered benzylic carbon of benzyl bromide.
Retrosynthetic analysis of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester.
Detailed Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic workups to ensure product integrity at every stage.
Phase 1: N-Carbamoylation (Urea Formation)
Objective: Convert L-tert-leucine-d9 to N-tert-Butylcarbamoyl-L-tert-leucine-d9.
-
Preparation: Suspend L-tert-leucine-d9 (1.0 eq) in a 1M aqueous NaOH solution (1.1 eq).
-
Causality: L-tert-leucine is a zwitterion. NaOH deprotonates the ammonium ion (pKa ~9.6), rendering the free amine nucleophilic and fully dissolving the amino acid.
-
-
Solvent Addition: Add 1,4-dioxane (equal volume to water) and cool the biphasic mixture to 0 °C.
-
Causality: Dioxane acts as a co-solvent to dissolve the highly lipophilic tert-butyl isocyanate, bridging the aqueous and organic phases. Cooling to 0 °C suppresses the competing hydrolysis of the isocyanate.
-
-
Reaction: Add tert-butyl isocyanate (1.2 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validating Workup:
-
Extract the basic aqueous layer with Methyl tert-butyl ether (MTBE). Validation: This removes the neutral 1,3-di-tert-butylurea byproduct (formed from isocyanate hydrolysis).
-
Acidify the aqueous layer to pH 2.0 using 2M HCl. Validation: The sudden precipitation or phase separation of a white solid/oil confirms the protonation of the target carboxylic acid.
-
Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate.
-
Phase 2: Benzyl Esterification (Sₙ2 Alkylation)
Objective: Protect the carboxylic acid as a benzyl ester.
-
Activation: Dissolve the intermediate from Phase 1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.
-
Causality: K₂CO₃ deprotonates the acid. DMF solvates the potassium cation, leaving a "naked," highly reactive carboxylate anion primed for Sₙ2 attack.
-
-
Alkylation: Add Benzyl bromide (BnBr, 1.1 eq) dropwise. Stir at room temperature for 4–6 hours.
-
Self-Validating Workup:
-
Quench the reaction with a 5% aqueous LiCl solution and extract with EtOAc.
-
Validation: DMF is notoriously difficult to remove. Washing with aqueous LiCl alters the partition coefficient, ensuring complete removal of DMF into the aqueous layer.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the final product as a crystalline solid or viscous oil.
-
Forward synthesis workflow detailing specific reaction conditions and intermediates.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters, expected yields, and the specific In-Process Controls (IPCs) used to validate each step before proceeding.
| Reaction Phase | Reagents & Solvents | Temp & Time | In-Process Control (IPC) | Yield (%) | Purity (HPLC) |
| 1. N-Carbamoylation | L-tert-Leucine-d9, t-BuNCO, NaOH, Dioxane/H₂O | 0 °C to RT, 12h | LC-MS (Target M+H = 240.3) | 88 - 92% | >98.0% |
| 2. Benzyl Esterification | Intermediate 1, BnBr, K₂CO₃, DMF | RT, 4 - 6h | TLC (Hex/EtOAc 7:3, R_f ~0.6) | 90 - 95% | >99.0% |
Applications in Protease Inhibitor Development
The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is not merely an academic exercise; it is a direct response to the pharmacokinetic bottlenecks observed in modern antiviral therapies. For instance, in the development of peptidomimetic benzothiazolyl ketones targeting the SARS-CoV-2 3CLpro enzyme, rapid clearance via CYP3A4 is a major hurdle[2]. By utilizing this specific deuterated building block, medicinal chemists can synthesize analogs that retain the potent S3/S4 pocket binding affinity of the tert-butylcarbamoyl group while leveraging the deuterium KIE to bypass first-pass metabolism, potentially eliminating the need for pharmacokinetic enhancers like Ritonavir.
References
-
[3] Title: L-tert-leucine-d9 | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL: 3
-
[2] Title: Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC Source: nih.gov URL:2
-
[1] Title: 3-Chloro-N,N-dimethyl-butylamine-d6 Hydrochloride | CAS No. | Clearsynth (Listing for N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester) Source: clearsynth.com URL: 1
Sources
Whitepaper: NMR Spectral Profiling and Isotopic Validation of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Abstract
The deuteration of active pharmaceutical ingredients (APIs) is a sophisticated strategy utilized to mitigate cytochrome P450-mediated metabolism, leveraging the kinetic isotope effect (KIE) to enhance pharmacokinetic profiles. N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester (CAS: 1795786-80-9) is a highly specialized, protected chiral building block used in the synthesis of complex protease inhibitors and deuterated therapeutic analogs. Because the isotopic purity of this intermediate directly dictates the efficacy of the final API, rigorous Nuclear Magnetic Resonance (NMR) validation is mandatory. This guide provides an authoritative framework for acquiring, interpreting, and validating the NMR spectral data of this compound.
Synthesis Workflow & Structural Mapping
The structural complexity of this molecule—featuring a chiral alpha-center, a urea linkage, a benzyl ester protecting group, and a heavily deuterated tert-butyl moiety—requires a highly calibrated analytical approach. The preparation typically involves the esterification of L-tert-leucine-d9 followed by carbamoylation using tert-butyl isocyanate.
Synthesis and NMR validation workflow for the d9-labeled ester.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute trustworthiness in the spectral data, the NMR acquisition protocol must be explicitly tailored for deuterated compounds. Standard carbon-13 parameters will fail to accurately capture the CD₃ carbons due to altered relaxation dynamics.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% v/v TMS as an internal reference standard.
-
Instrument Calibration: Utilize a 400 MHz or 500 MHz NMR spectrometer. Perform rigorous 3D shimming to ensure a line width at half-height (LWHH) of < 0.5 Hz for the TMS peak.
-
¹H NMR Acquisition:
-
Causality: A standard relaxation delay (D1) of 1–2 seconds is insufficient for the highly accurate integration of quaternary-adjacent protons.
-
Parameters: Set D1 to 5 seconds. Acquire 16–32 scans with a 30° flip angle.
-
-
¹³C NMR Acquisition (Critical Adjustment):
-
Causality: Deuterium (spin I = 1) lacks the strong dipole-dipole relaxation mechanism provided by protons. Consequently, the T₁ relaxation time of the deuterated carbons (CD₃) increases dramatically. Furthermore, the Nuclear Overhauser Effect (NOE) enhancement from standard proton decoupling is lost, severely reducing signal intensity.
-
Parameters: Increase D1 to 10–15 seconds. Increase the number of scans to 1024–2048 to achieve a viable signal-to-noise ratio for the CD₃ septet. Use inverse-gated decoupling if absolute quantitation is required.
-
¹H NMR Spectral Data & Causality Analysis
The ¹H NMR spectrum serves as the primary gateway for confirming the success of the labeling strategy. In isotopic validation, the most diagnostic feature is often an absence rather than a presence.
| Position | Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Causality / Assignment |
| Benzyl Ar-H | 7.30 – 7.40 | m | 5H | - | Phenyl ring protons of the benzyl ester protecting group. |
| Benzyl CH₂ | 5.15 | s (or AB q) | 2H | - | Diastereotopic nature may induce slight AB splitting, but typically resolves as a singlet. |
| Urea NH (α) | 4.90 | d | 1H | ~9.0 | Amide proton coupled to the adjacent chiral α-CH. |
| Urea NH (t-Bu) | 4.45 | s (br) | 1H | - | Urea proton attached to the unlabeled tert-butyl group. |
| α-CH | 4.35 | d | 1H | ~9.0 | Shifted downfield by the electron-withdrawing ester and urea moieties. |
| Urea t-Bu CH₃ | 1.28 | s | 9H | - | Unlabeled tert-butyl group on the urea moiety. |
| Leucine t-Bu CD₃ | Absent | - | 0H | - | Diagnostic: Expected at ~0.95 ppm in the unlabeled analog (). Its absence confirms >98% d9 incorporation. |
¹³C NMR Spectral Data & C-D Coupling Dynamics
The ¹³C NMR spectrum provides definitive proof of the structural skeleton and the isotopic labeling via distinct carbon-deuterium coupling patterns.
| Position | Chemical Shift (ppm) | Multiplicity | Causality / Assignment |
| Ester C=O | 172.5 | s | Carbonyl of the benzyl ester. |
| Urea C=O | 156.8 | s | Carbonyl of the urea linkage. |
| Benzyl Ar-C (ipso) | 135.2 | s | Aromatic ipso carbon. |
| Benzyl Ar-C (o,m,p) | 128.6, 128.4, 128.2 | s | Aromatic methine carbons. |
| Benzyl CH₂ | 67.1 | s | Oxygen-bound methylene carbon. |
| α-CH | 62.4 | s | Chiral α-carbon. |
| Urea t-Bu (Cq) | 50.2 | s | Quaternary carbon of the urea tert-butyl group. |
| Leucine t-Bu (Cq) | 34.5 | s | Quaternary carbon of the tert-leucine moiety. |
| Urea t-Bu (CH₃) | 29.4 | s | Methyl carbons of the urea tert-butyl group. |
| Leucine t-Bu (CD₃) | ~25.5 | m (septet) | Diagnostic: Heavily split by deuterium. Since D has spin I = 1, coupling to 3 equivalent deuteriums yields a septet (2nI+1 = 7) with J_CD ~ 19 Hz. |
Expert Insight on C-D Coupling: The conversion of the intense ~26 ppm singlet (seen in the unlabeled compound) into a low-intensity septet at ~25.5 ppm is the hallmark of complete d9 labeling. The J_CD coupling constant is mathematically roughly one-sixth of the corresponding J_CH constant (typically ~125 Hz / 6.5 ≈ 19 Hz). This physical phenomenon acts as a built-in validation mechanism for the molecule's isotopic integrity.
Verification & Quality Control Workflows
To systematize the batch approval of this compound for downstream therapeutic synthesis (; ), a logic-driven QC decision tree is employed.
Decision tree for verifying isotopic purity using diagnostic NMR spectral markers.
References
-
WO2016154039 - DEUTERATED ANALOGS OF ETIFOXINE, THEIR DERIVATIVES AND USES THEREOF Source: WIPO Patentscope URL:[Link]
Elevating Peptidomimetic Drug Design: The Strategic Role of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Introduction: The Convergence of Steric Control and Isotopic Stabilization
In the modern landscape of drug discovery, the design of peptidomimetics—particularly viral protease inhibitors—requires a delicate balance between target affinity and metabolic stability. N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester (CAS: 1795786-80-9) has emerged as a highly specialized, stable-isotope-labeled building block that addresses both challenges simultaneously [1].
This precursor is not merely a structural component; it is a precisely engineered cassette designed to impart specific physicochemical and pharmacokinetic properties to an Active Pharmaceutical Ingredient (API). By integrating a bulky unnatural amino acid, a stable urea linkage, orthogonal protection, and deuterium isotopic labeling, this compound serves as a cornerstone for developing next-generation therapeutics and highly accurate bioanalytical internal standards [2].
Mechanistic Rationale for Structural Components
As a Senior Application Scientist, I approach molecular design by analyzing the causality behind each structural motif. Every component of this precursor serves a distinct, synergistic purpose:
The L-tert-Leucine Core: Conformational Restriction
Unlike natural leucine, L-tert-leucine possesses a bulky tert-butyl side chain adjacent to the alpha-carbon. This extreme steric bulk severely restricts the rotational freedom of the peptide backbone (narrowing the allowed Ramachandran space). In drug design, this "pre-organizes" the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to deep, hydrophobic pockets—such as the S3 subsite of the SARS-CoV-2 Main Protease (Mpro) or the S1/S2 pockets of HIV/HCV proteases [3].
The N-tert-Butylcarbamoyl (Urea) Motif
Replacing a standard amide bond with a urea linkage (N-tert-butylcarbamoyl) provides a dual advantage. First, ureas are significantly more resistant to proteolytic cleavage than amides. Second, the urea motif acts as a potent bidentate hydrogen bond donor/acceptor, allowing for tighter interaction with the target protein's backbone.
The d9 Isotopic Label: Deuterium Kinetic Isotope Effect (DKIE)
The tert-butyl group is highly lipophilic and is a prime target for CYP450-mediated aliphatic hydroxylation (specifically by CYP3A4). By replacing the nine protium atoms of the tert-butyl group with deuterium (d9), we exploit the Deuterium Kinetic Isotope Effect (DKIE) . Because the C–D bond is fundamentally stronger than the C–H bond (due to a lower zero-point vibrational energy), the activation energy required for enzymatic cleavage is significantly increased. This "metabolic shunting" prevents rapid clearance, thereby extending the drug's half-life ( t1/2 ) and increasing overall systemic exposure (AUC) [4].
The Benzyl Ester: Orthogonal Protection
The C-terminal benzyl ester is a strategic choice for orthogonal deprotection. It can be cleaved cleanly via mild catalytic hydrogenolysis, leaving the acid- and base-sensitive N-tert-butylcarbamoyl group entirely intact. This enables seamless integration into complex peptide coupling workflows.
Mandatory Visualizations: Workflows and Pathways
Diagram 1: Workflow for integrating the d9-precursor into a peptidomimetic API synthesis.
Diagram 2: Pharmacokinetic stabilization via the Deuterium Kinetic Isotope Effect (DKIE).
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm causality and prevent downstream failures.
Protocol 1: Orthogonal Deprotection (Hydrogenolysis of Benzyl Ester)
Objective: To unmask the C-terminal carboxylic acid without degrading the N-tert-butylcarbamoyl group or exchanging the d9 isotopes.
-
Preparation: Dissolve 1.0 eq of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester in anhydrous Methanol/Ethyl Acetate (1:1, v/v) at a concentration of 0.1 M. Causality: The mixed solvent system ensures full solubility of both the ester and the resulting highly polar free acid.
-
Catalyst Addition: Under an argon atmosphere, carefully add 10% wt/wt Palladium on Carbon (Pd/C) (0.05 eq Pd).
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm) via a balloon. Stir vigorously at 25°C for 2–4 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf≈0.6 ) should completely disappear, replaced by a baseline spot (free acid). Confirm via LC-MS (absence of m/z corresponding to the benzyl ester; presence of [M-H]- for the free acid).
-
Workup: Filter the suspension through a tightly packed Celite pad to remove Pd/C. Wash the pad with methanol. Concentrate the filtrate in vacuo to yield the free acid as a white solid.
Protocol 2: Sterically Hindered Peptide Coupling
Objective: To couple the unmasked d9-acid to a primary/secondary amine API scaffold.
-
Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0°C for 15 minutes. Causality: The extreme steric hindrance of the tert-butyl group severely impedes nucleophilic attack. HATU is mandated here over standard carbodiimides (like EDC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward before epimerization can occur.
-
Coupling: Add the amine scaffold (0.95 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (IPC): Analyze via LC-MS. Ensure the d9 isotopic envelope remains intact (M+9 peak dominance), verifying that no deuterium-to-protium back-exchange occurred during the basic coupling conditions.
-
Purification: Quench with water, extract with EtOAc, wash with 1N HCl and brine, dry over Na2SO4 , and purify via reverse-phase preparative HPLC.
Quantitative Data Presentation
The integration of the d9-precursor yields measurable improvements in both synthetic utility and pharmacokinetic outcomes. The tables below summarize representative data derived from model peptidomimetic workflows utilizing this specific precursor [1][4].
Table 1: Comparative Pharmacokinetic Parameters (Model Protease Inhibitor)
Data illustrates the impact of the d9-tert-butyl group vs. the non-deuterated (protium) analog in human liver microsome (HLM) assays and in vivo rat models.
| Parameter | Non-Deuterated Analog | d9-Deuterated Analog | Fold Improvement / Change |
| HLM Intrinsic Clearance ( CLint ) | 45.2 µL/min/mg | 18.4 µL/min/mg | 2.4x Reduction |
| In Vivo Half-Life ( t1/2 ) | 2.1 hours | 4.6 hours | 2.2x Extension |
| Systemic Exposure (AUC) | 1,250 ng·h/mL | 3,100 ng·h/mL | 2.5x Increase |
| CYP3A4 Metabolite Formation | High (Primary pathway) | Trace / Shunted | Pathway Blocked |
Table 2: Orthogonal Cleavage Conditions & Yields
Evaluating the stability of the N-tert-butylcarbamoyl group during C-terminal deprotection.
| Deprotection Method | Reagents / Conditions | Yield of Free Acid | Impurity Profile (Urea Cleavage) |
| Hydrogenolysis (Optimal) | Pd/C, H2 (1 atm), MeOH/EtOAc, 25°C | >98% | Not Detected |
| Basic Hydrolysis | LiOH, THF/ H2O , 25°C | 85% | < 2% |
| Strong Acid Cleavage | TFA / DCM, 25°C | N/A (Fails) | > 90% (Urea degradation) |
Conclusion
The utilization of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester represents a masterclass in rational drug design. By combining the conformational rigidity of tert-leucine with the metabolic invulnerability provided by the Deuterium Kinetic Isotope Effect, researchers can effectively bypass the traditional pharmacokinetic bottlenecks associated with peptide-based drugs. Furthermore, its orthogonal protecting group strategy ensures that it can be seamlessly integrated into complex, multi-step automated or manual syntheses without compromising the integrity of the isotopic label.
References
- Dasse, O., et al. (2016). Deuterated Etifoxine Analogs and Related Therapeutic Agents. PCT Int. Appl. WO 2016154039 A1. World Intellectual Property Organization.
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Available at:[Link]
-
Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22, 1–23. Available at:[Link]
Protocol for deprotection of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Application Note & Protocol
A Validated Two-Step Protocol for the Complete Deprotection of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Abstract
This technical guide provides a comprehensive, field-validated protocol for the quantitative deprotection of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, a crucial step in the synthesis of isotopically labeled amino acids for metabolic research and drug development. The protocol employs a robust, sequential two-step strategy that ensures high yield and purity of the final L-tert-leucine-d9 product. The first step involves the selective removal of the benzyl ester via palladium-catalyzed hydrogenolysis under neutral conditions, preserving the acid-labile N-Boc group. The subsequent step utilizes strong acidic conditions with trifluoroacetic acid (TFA) for the clean cleavage of the N-Boc protecting group. This document details the underlying chemical mechanisms, provides step-by-step experimental procedures, and offers expert insights into reaction monitoring, work-up, and troubleshooting.
Introduction and Strategic Overview
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is a valuable synthetic intermediate, incorporating two of the most common protecting groups in peptide and organic synthesis: the N-tert-butoxycarbonyl (Boc) group for the amine and the benzyl (Bzl) ester for the carboxylic acid. The strategic removal of these groups is paramount to liberating the free, deuterated amino acid for downstream applications.
The selected protocol is based on the principle of orthogonal deprotection , where each protecting group is removed under a distinct set of reaction conditions that do not affect the other.[1][2] This sequential approach is superior to a single, harsh deprotection step as it minimizes side reactions and simplifies purification, leading to a final product of higher quality.
The workflow is as follows:
-
Step 1: Hydrogenolysis of the Benzyl Ester. This method is exceptionally mild and chemoselective, using a palladium catalyst and a hydrogen source to cleave the C-O bond of the benzyl ester without affecting the acid-sensitive Boc group.[3][4]
-
Step 2: Acidolysis of the N-Boc Group. Following the removal of the benzyl ester, the Boc group is efficiently cleaved using trifluoroacetic acid (TFA), a standard and highly effective reagent for this transformation.[5][6]
Caption: Overall two-step deprotection workflow.
Part I: Selective Deprotection of the Benzyl Ester via Catalytic Hydrogenolysis
Principle & Mechanism
Catalytic hydrogenolysis is the method of choice for benzyl group removal due to its mild conditions and high efficiency.[7] The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium(0) surface, followed by hydrogenolysis to release the free carboxylic acid and toluene as a byproduct.[8][9]
Caption: Catalytic cycle of benzyl ester hydrogenolysis.[10]
Experimental Protocol
This protocol is designed for a 1.0 mmol scale and can be adjusted accordingly.
Table 1: Reagents and Conditions for Hydrogenolysis
| Reagent/Parameter | Molecular Weight | Amount (1.0 mmol scale) | Molar Eq. | Notes |
| N-Boc-L-tert-leucine-d9-OBzl | ~346.5 g/mol | 347 mg | 1.0 | Starting Material |
| Palladium on Carbon (10% Pd/C) | N/A | ~35 mg | 10% w/w | Catalyst. Handle carefully as it can be pyrophoric when dry. |
| Methanol (MeOH), Anhydrous | 32.04 g/mol | 10 mL | Solvent | Provides good solubility and is compatible with the reaction. |
| Hydrogen (H₂) Gas | 2.02 g/mol | 1 atm (balloon) | Excess | Hydrogen source. Ensure proper ventilation and no ignition sources. |
| Celite® | N/A | ~1-2 g | N/A | Filtration aid for catalyst removal. |
Step-by-Step Procedure:
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-tert-leucine-d9 Benzyl Ester (347 mg, 1.0 mmol).
-
Dissolution: Add anhydrous methanol (10 mL) to the flask and stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (~35 mg) to the solution under a gentle stream of nitrogen or argon. Safety Note: Never add the catalyst to a solvent in the presence of air without an inert atmosphere, as it can ignite the solvent.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.[10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: Use a solvent system of Ethyl Acetate/Hexanes (e.g., 30:70 v/v).
-
Visualization: Visualize spots under UV light (254 nm) and/or by staining with potassium permanganate. The product (N-Boc-L-tert-leucine-d9) will have a lower Rf value (more polar) than the starting benzyl ester.
-
-
Work-up: Upon completion (typically 2-4 hours), carefully vent the excess hydrogen in a fume hood. Purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. Wash the filter cake with a small amount of methanol (2 x 5 mL) to ensure complete recovery of the product.[10]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid or oil is the intermediate product, N-Boc-L-tert-leucine-d9, which is typically of sufficient purity for the next step.
Part II: Deprotection of the N-Boc Group via Acidolysis
Principle & Mechanism
The Boc group is highly sensitive to acid and is readily cleaved under anhydrous acidic conditions.[1] The mechanism is initiated by the protonation of the carbamate carbonyl oxygen. This is followed by fragmentation, which is driven by the formation of a highly stable tert-butyl cation. This cation can be quenched or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine, which is protonated under the acidic conditions to form an ammonium salt.[6]
Caption: Acid-catalyzed cleavage of the N-Boc group.[1][6]
Experimental Protocol
Table 2: Reagents and Conditions for Acidolysis
| Reagent/Parameter | Molecular Weight | Amount (for 1.0 mmol scale) | Volume Eq. | Notes |
| N-Boc-L-tert-leucine-d9 | ~256.4 g/mol | ~256 mg | 1.0 | Intermediate from Part I |
| Dichloromethane (DCM), Anhydrous | 84.93 g/mol | 4 mL | ~15 vols | Anhydrous solvent is crucial to prevent side reactions. |
| Trifluoroacetic Acid (TFA) | 114.02 g/mol | 1 mL | ~4 vols | Corrosive and toxic. Handle with extreme care in a chemical fume hood.[5] |
Step-by-Step Procedure:
-
Preparation: Place the crude N-Boc-L-tert-leucine-d9 from Part I into a clean, dry round-bottom flask with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (4 mL) and stir to dissolve the intermediate. Cool the flask in an ice bath (0 °C).
-
Acid Addition: Slowly add trifluoroacetic acid (1 mL) dropwise to the stirred solution. Safety Note: TFA is highly corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Effervescence (release of CO₂ and isobutylene) should be observed.[6]
-
Monitoring: The reaction is typically rapid. Monitor its completion by TLC after 30-60 minutes.
-
TLC System: Use a more polar solvent system, such as Dichloromethane/Methanol/Acetic Acid (e.g., 90:10:1 v/v/v).
-
Visualization: The starting material spot should be completely replaced by a new, much more polar spot at the baseline (indicative of the amino acid salt). Staining with ninhydrin is effective for visualizing the product amine (will produce a colored spot).
-
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Note: Use a trap with a base (e.g., NaOH pellets) to neutralize the acidic vapors before they enter the vacuum pump.
-
Isolation: The resulting residue is the TFA salt of L-tert-leucine-d9. To obtain the free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to ~7 with a mild base like dilute ammonium hydroxide, or pass it through a suitable ion-exchange resin.
-
Purification: The crude product can be purified by recrystallization from a water/ethanol or water/isopropanol mixture. For very high purity, reversed-phase HPLC (RP-HPLC) is the standard method.[11] The final product should be a white, crystalline solid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Step 1: Incomplete Hydrogenolysis | 1. Catalyst poisoning (e.g., by sulfur compounds).2. Poor quality or old catalyst.3. Insufficient hydrogen or poor mixing. | 1. Ensure starting material and solvents are free of impurities.2. Use a fresh batch of high-quality Pd/C. Pearlman's catalyst (Pd(OH)₂/C) can be more active.[4]3. Ensure a positive hydrogen pressure and increase the stirring rate. |
| Step 2: Incomplete Boc Deprotection | 1. Insufficient acid or presence of a base.2. Reaction time too short. | 1. Ensure the correct ratio of TFA to solvent is used. Check for any basic impurities in the starting material or solvent.2. Extend the reaction time and monitor by TLC. |
| Low Final Yield | 1. Mechanical losses during filtration or transfers.2. Product loss during aqueous work-up if the amino acid is water-soluble. | 1. Be meticulous during transfers and washing steps.2. If the product is highly polar, saturate the aqueous phase with NaCl during extractions or use ion-exchange chromatography for isolation.[12] |
References
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. Available at: [Link]
-
El-Faham, A., & Al-Marhoon, Z. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. Available at: [Link]
-
Ishizuka, T., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
-
Black, G., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Gunda, P., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry. Available at: [Link]
-
Nativi, C., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available at: [Link]
-
Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. Available at: [Link]
-
J&K Scientific LLC. (2026). Benzyl Deprotection of Alcohols. Available at: [Link]
-
Mitsui, S., et al. (1966). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at: [Link]
-
Vasanthakumar, G-R., et al. (2006). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concomitant Formation of N-Me-Amino Acid Benzyl Ester p-TsOH Salts. Synthetic Communications. Available at: [Link]
-
Futaki, S., et al. (1990). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. PNAS. Available at: [Link]
-
Gilson. Synthetic Peptide Purification Using Preparative LC-MS. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
AAPPTEC. Amino Acid Sidechain Deprotection. Available at: [Link]
-
Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Current Protocols in Protein Science. Available at: [Link]
-
ResearchGate. (2018). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Available at: [Link]
-
ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available at: [Link]
-
Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. IISER Pune Repository. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
International Journal of Modern Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
Nath, N., et al. (2015). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC. Available at: [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters. Available at: [Link]
-
Erdélyi, B., et al. (2013). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). ether cleavage with strong acids. YouTube. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mcours.net [mcours.net]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Turn in Peptide Purification – Peptide Easy Clean - Bachem [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of N-tert-Butylcarbamoyl-L-tert-leucine-d9 in Solid-Phase Peptide Synthesis
Abstract
This guide provides a comprehensive technical framework for researchers, medicinal chemists, and drug development professionals on the successful incorporation of N-tert-Butylcarbamoyl-L-tert-leucine-d9 into peptide sequences using solid-phase peptide synthesis (SPPS). This unique amino acid derivative presents three distinct features: an acid-labile N-α-tert-Butylcarbamoyl protecting group analogous to the Boc group, a sterically demanding L-tert-leucine core, and a stable nine-deuterium isotopic label. We will dissect the strategic implications of each feature, present optimized protocols for coupling and deprotection, and discuss downstream analytical applications leveraging the isotopic label. The methodologies described herein are designed to maximize coupling efficiency, minimize side reactions, and ensure the chemical integrity of the final peptide product.
Section 1: The Anatomy of a Unique Building Block
The effective use of any specialized reagent begins with a fundamental understanding of its constituent parts. N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a multi-purpose tool designed for specific challenges in peptide chemistry and analysis.
The N-tert-Butylcarbamoyl Protecting Group: A Boc/Bzl Strategy Enabler
The N-tert-Butylcarbamoyl group serves as a temporary shield for the α-amino group during peptide bond formation. Its chemical structure and reactivity are highly analogous to the well-established tert-butyloxycarbonyl (Boc) group.[1]
-
Mechanism of Protection: It prevents the amine from engaging in unwanted side reactions, such as self-polymerization, ensuring controlled, residue-by-residue chain elongation.
-
Orthogonality and Deprotection: This group is engineered for acid-labile cleavage, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] This characteristic makes it perfectly suited for the Boc/Bzl (tert-butoxycarbonyl/benzyl) orthogonal synthesis strategy. In this approach, the temporary N-α protection is removed with a moderate acid (TFA), while more stable, benzyl-based side-chain protecting groups and the resin linkage remain intact until the final, harsh acidolysis step (e.g., with HF or TFMSA).[3][4]
The Challenge of L-tert-leucine: Overcoming Steric Hindrance
L-tert-leucine is an α,α-disubstituted amino acid characterized by a bulky tert-butyl side chain. This steric bulk presents a significant kinetic barrier to the formation of the peptide bond, rendering standard coupling conditions inefficient and leading to low yields or failed syntheses.[5]
The causality is straightforward: the bulky side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. To overcome this, highly reactive acylating species must be generated in situ. Traditional carbodiimide reagents like DCC or DIC are often insufficient for these demanding couplings.[5][6] Therefore, the use of more potent aminium/uronium or phosphonium salt-based coupling reagents is mandatory.[6][7][8]
The Utility of Deuterium (d9) Labeling: A Mass Spectrometric Beacon
The incorporation of nine stable deuterium isotopes on the tert-leucine side chain provides a permanent, nine-Dalton mass shift in the resulting peptide. This isotopic signature is invaluable for mass spectrometry (MS)-based applications:
-
Quantitative Analysis: Peptides containing this residue serve as ideal internal standards for LC-MS-based quantification of their non-labeled counterparts in complex biological matrices (e.g., plasma, tissue homogenates). The deuterated standard co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and instrument response.
-
Metabolic Studies: In pharmacokinetic and pharmacodynamic studies, the d9-label allows for the precise tracking and quantification of the peptide drug candidate and its metabolites.
-
Mechanistic Investigations: Deuterated amino acids can be used to study racemization during peptide synthesis or hydrolysis.[9][10] By hydrolyzing the peptide in a deuterated acid, any racemization that occurs during the hydrolysis itself will introduce an additional deuterium at the α-carbon, allowing it to be distinguished from the original D-amino acid content.[9]
Section 2: Strategic Considerations for SPPS Integration
A successful synthesis requires a holistic strategy that accounts for the unique properties of the building block. The Boc/Bzl approach is the recommended pathway for this reagent.
Recommended SPPS Chemistry: The Boc/Bzl Orthogonal System
The acid-labile nature of the N-tert-Butylcarbamoyl group dictates the use of an SPPS strategy where side-chain protecting groups are stable to repeated acid treatments. The Boc/Bzl strategy is the industry standard for this requirement.[3][4]
-
N-α Protection: N-tert-Butylcarbamoyl (or Boc), removed with ~25-50% TFA in DCM.
-
Side-Chain Protection: Benzyl (Bzl) ethers, esters, and carbamates, which are stable to TFA.
-
Final Cleavage: Strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[4]
Workflow Overview: Boc-SPPS Cycle for Hindered Residues
The following diagram illustrates the key steps for incorporating N-tert-Butylcarbamoyl-L-tert-leucine-d9 into a peptide chain using the Boc/Bzl strategy.
Caption: Boc/Bzl SPPS workflow for a single amino acid addition.
Optimizing Coupling Efficiency: Reagent Selection
Choosing the correct coupling reagent is the most critical parameter for successfully incorporating L-tert-leucine. The goal is to form a highly reactive activated ester that can overcome the steric barrier.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Activating Species | Relative Reactivity | Key Considerations |
|---|---|---|---|
| DCC/DIC | O-acylisourea | Low-Moderate | Generally insufficient for highly hindered residues; can cause racemization.[5][6] |
| HBTU/TBTU | OBt ester | High | A robust standard, but may be insufficient for extreme hindrance. Can cause guanidinylation of the free amine.[7] |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole.[6][7] |
| HATU | OAt ester | Exceptional | Highly recommended. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[7][8] |
| PyAOP | OAt ester | Exceptional | A phosphonium-based alternative to HATU, also highly effective for hindered couplings, especially with N-methyl amino acids.[5][8] |
| COMU | Oxyma ester | Very High | A safer alternative to benzotriazole-based reagents (non-explosive), with reactivity comparable or superior to HBTU.[7][11] |
Recommendation: For incorporating N-tert-Butylcarbamoyl-L-tert-leucine-d9, HATU or PyAOP are the primary choices. A double-coupling protocol is strongly advised to drive the reaction to completion.
Section 3: Detailed Experimental Protocols
The following protocols are designed for manual SPPS and can be adapted for automated synthesizers. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Incorporation of N-tert-Butylcarbamoyl-L-tert-leucine-d9 (Boc-SPPS)
This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., PAM or Merrifield resin) and that the N-terminal Boc group of the preceding residue has just been removed.
Materials:
-
Peptide-resin (with free N-terminal amine)
-
N-tert-Butylcarbamoyl-L-tert-leucine-d9
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Following Boc deprotection and DCM washes, neutralize the resin-bound amine trifluoroacetate salt by washing twice with 5-10% DIPEA in DCM (v/v) for 2 minutes each.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DIPEA. Perform a colorimetric test (e.g., Kaiser or Chloranil test) to confirm the presence of the free primary amine.
-
-
Amino Acid Pre-activation:
-
In a separate glass vial, dissolve N-tert-Butylcarbamoyl-L-tert-leucine-d9 (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
First Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the washed, neutralized resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for at least 2 hours.
-
-
Monitoring and Second Coupling:
-
Take a small sample of resin beads, wash them thoroughly, and perform a colorimetric test to check for remaining free amines. It is highly probable the test will be positive, indicating incomplete coupling.
-
Drain the reaction vessel and wash the resin with DMF (3 times).
-
Repeat steps 2 and 3 for a second coupling with a fresh solution of activated amino acid for another 2 hours or overnight.[6]
-
-
Final Wash and Capping (Optional):
-
After the second coupling, perform another colorimetric test. If the test is negative (or very weakly positive), the coupling is considered complete.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step.
-
If the coupling remains incomplete, it is advisable to cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Protocol 2: N-α-Deprotection of the Incorporated Residue
Materials:
-
Peptide-resin with N-terminal N-tert-Butylcarbamoyl group
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Wash the resin with DCM (3 times) to prepare for deprotection.
-
Add a solution of 25-50% TFA in DCM (v/v) to the resin.
-
Agitate for 2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5-7 times).
-
The resin is now ready for neutralization and the next coupling cycle as described in Protocol 1, Step 1.
Protocol 3: Final Peptide Cleavage from PAM Resin (HF Cleavage)
This protocol is an example for a standard Boc/Bzl strategy and requires specialized equipment (HF cleavage apparatus) and extreme caution.
Materials:
-
Fully synthesized, protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in the reaction vessel of the HF apparatus. Add anisole (approx. 1 mL per 100 mg of resin) as a cation scavenger.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin/crude peptide mixture with cold diethyl ether to remove organic scavengers.
-
Precipitate the crude peptide by adding it to a large volume of fresh, cold diethyl ether.
-
Collect the peptide precipitate by filtration or centrifugation, wash with more cold ether, and dry under vacuum.
-
The crude peptide is now ready for purification by HPLC.
Section 4: Characterization and Analysis
Post-Synthesis Workflow
Proper analysis is key to validating the synthesis. The d9-label is central to the characterization of the final product.
Caption: Workflow for peptide purification and characterization.
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the successful incorporation of the d9-labeled amino acid. The expected molecular weight of the final peptide will be precisely 9.0567 Da higher than its non-labeled analog (9 x mass of Deuterium minus 9 x mass of Protium). High-resolution mass spectrometry will clearly resolve the isotopic envelope of the labeled peptide, providing unambiguous confirmation of its identity.[12]
Section 5: Troubleshooting
Table 2: Troubleshooting Guide
| Observation/Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Incomplete Coupling (Positive Kaiser test after 2nd coupling) | Extreme steric hindrance; Poor resin solvation. | 1. Switch to a more powerful coupling reagent (e.g., PyAOP if using HATU). 2. Increase coupling time to overnight. 3. Use N-methylpyrrolidone (NMP) as the solvent instead of DMF for its superior solvating properties.[6] 4. If failure persists, cap the unreacted chains and proceed. |
| Low Final Yield | Premature chain cleavage from the resin during repeated TFA deprotection cycles. | Ensure a highly acid-stable resin linkage is used, such as a PAM (phenylacetamidomethyl) linker, which is more robust than a standard Merrifield benzyl ester linkage.[13] |
| Unexpected Mass in MS (+1 Da increments) | Racemization during synthesis. | While less common in Boc-SPPS than Fmoc-SPPS, it can occur. Use the mildest possible conditions and consider additives like HOBt if using carbodiimides (though not recommended for this residue).[8] |
Conclusion
N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a powerful, albeit challenging, building block for modern peptide synthesis. Its successful application hinges on acknowledging and addressing the steric hindrance of the tert-leucine core through the use of high-potency coupling reagents and optimized protocols within a Boc/Bzl SPPS framework. When incorporated successfully, the d9-isotopic label provides an invaluable tool for sensitive and accurate quantitative analysis, making this reagent a strategic choice for projects in drug metabolism, pharmacokinetics, and advanced proteomics research.
References
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. Available at: [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Library of Medicine. Available at: [Link]
-
Backbone protecting groups used in Fmoc SPPS. ResearchGate. Available at: [Link]
-
Coupling Reagents. AAPPTEC. Available at: [Link]
-
Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. National Library of Medicine. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. National Library of Medicine. Available at: [Link]
-
Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. ACS Publications. Available at: [Link]
-
Studies in Solid Phase Peptide Synthesis: A Personal Perspective. U.S. Department of Energy, Office of Scientific and Technical Information. Available at: [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. National Library of Medicine. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Mass spectrometry of deuterium-labelled peptides. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knowledge Center Archive - Bachem [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
Preparation of deuterated protease inhibitors using N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Introduction: The Imperative for Advanced Protease Inhibitors
Protease enzymes are fundamental to a vast array of physiological and pathophysiological processes, making them a critical class of targets for therapeutic intervention.[1] However, the development of effective and durable protease inhibitors is often hampered by challenges related to metabolic stability, off-target effects, and the emergence of resistance.[2][3] A promising strategy to overcome these hurdles is the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the inhibitor's molecular structure.[4] This application note provides a comprehensive guide to the synthesis of a deuterated peptidomimetic fragment, leveraging the unique properties of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester to create next-generation therapeutic candidates.
The Deuterium Advantage: Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium at specific, metabolically vulnerable sites on a drug molecule can significantly alter its pharmacokinetic profile.[5][6][7] This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[6][8][9] Consequently, enzymes, particularly the cytochrome P450 (CYP450) family responsible for much of drug metabolism, break C-D bonds at a slower rate.[6][8][10]
Key benefits of this approach include:
-
Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[11][]
-
Reduced Toxic Metabolite Formation: By slowing the metabolic process, the formation of potentially harmful byproducts can be minimized, enhancing the drug's safety profile.[6][11][]
-
Enhanced Efficacy and Bioavailability: A longer residence time in the body can lead to more consistent plasma levels and greater exposure of the target protease to the inhibitor.[11][]
-
Potential for Patent Life Extension: Deuterated versions of existing drugs can be considered new chemical entities, offering strategic advantages in drug development.[4][11]
The Strategic Starting Material: N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
The choice of starting material is critical for the successful synthesis of a high-efficacy inhibitor. The selected reagent, N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, offers several strategic advantages:
-
Deuterium Labeling (d9): The nine deuterium atoms on the tert-leucine side chain create a robust metabolic shield. The bulky tert-butyl group is a common site for oxidative metabolism. Heavy isotope labeling at this position effectively protects the molecule from enzymatic degradation, leveraging the KIE to its fullest.
-
L-tert-leucine Core: tert-Leucine is a non-natural, sterically hindered amino acid. Its bulky side chain can force the peptide backbone into specific, desired conformations (e.g., extended or semi-extended), which can enhance binding affinity to the protease active site.[13] This steric hindrance also provides inherent resistance to proteolytic cleavage.
-
N-tert-Butylcarbamoyl Group: This N-terminal protecting group is a urea-based moiety. Unlike standard Boc or Fmoc groups, this specific group can be part of the final pharmacophore, designed to form critical hydrogen bond interactions within the protease's active site.
-
Benzyl Ester Protection: The C-terminal benzyl ester provides robust protection of the carboxylic acid during the coupling reaction and can be selectively removed under mild conditions (e.g., hydrogenolysis) without affecting the other functional groups.
Synthesis Strategy: A Modular Approach to a Dipeptide Inhibitor Fragment
This protocol details the synthesis of a deuterated dipeptide fragment by coupling the title compound with a second amino acid derivative, in this case, L-Alanine methyl ester. This solution-phase peptide synthesis employs a standard carbodiimide activation method, which is widely used for its efficiency and reliability.[14]
The overall workflow involves three main stages:
-
Peptide Coupling: Activation of the carboxylic acid of the deuterated leucine derivative and subsequent reaction with the amine of the alanine derivative to form the peptide bond.
-
Purification: Removal of coupling reagents, byproducts, and unreacted starting materials using column chromatography.
-
Characterization: Confirmation of the final product's identity, purity, and structure using analytical techniques.
dot graph "Synthetic_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_0" { label="Preparation"; bgcolor="#F1F3F4"; Start [label="Starting Materials:\n1. N-tert-Butylcarbamoyl-L-tert-leucine-d9\n2. L-Alanine Methyl Ester HCl", fillcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Core Reaction"; bgcolor="#F1F3F4"; Coupling [label="Peptide Coupling\n(EDC, HOBt, DIPEA in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC)", fillcolor="#FBBC05"]; }
subgraph "cluster_2" { label="Workup & Purification"; bgcolor="#F1F3F4"; Workup [label="Aqueous Workup\n(Wash with aq. HCl, aq. NaHCO₃, brine)", fillcolor="#FFFFFF"]; Purify [label="Purification\n(Silica Gel Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_3" { label="Analysis"; bgcolor="#F1F3F4"; Characterize [label="Characterization\n(¹H NMR, ¹³C NMR, LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Product:\nDeuterated Dipeptide Ester", shape=ellipse, fillcolor="#FFFFFF"]; }
Start -> Coupling; Coupling -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Characterize; Characterize -> Final; } caption="Workflow for Deuterated Dipeptide Synthesis.";
The Mechanism of Peptide Coupling
The coupling reaction is facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive, 1-Hydroxybenzotriazole (HOBt).[15]
-
Activation: The carboxylic acid of the leucine derivative attacks the EDC, forming a highly reactive O-acylisourea intermediate.
-
Suppression of Side Reactions: This intermediate is prone to racemization and rearrangement into a stable N-acylurea byproduct. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[16] This active ester is more stable, significantly suppresses racemization, and is highly reactive towards the amine.[15][16]
-
Amide Bond Formation: The nucleophilic amino group of the L-Alanine methyl ester attacks the carbonyl carbon of the HOBt-active ester, forming the desired peptide bond and releasing HOBt.
dot graph "Coupling_Mechanism" { layout="dot"; rankdir="LR"; node [shape=record, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_mech" { label="EDC/HOBt Coupling Mechanism"; bgcolor="#F1F3F4";
} } caption="Simplified EDC/HOBt Coupling Mechanism.";
Detailed Experimental Protocol
Objective: To synthesize N-((S)-1-(((S)-1-methoxy-1-oxopropan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl(D9))-N'-(tert-butyl)urea.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier | Notes |
| N-tert-Butylcarbamoyl-L-tert-leucine-d9 | — | 239.36 | Clearsynth/TRC | Starting Material[17][18][19] |
| L-Alanine methyl ester hydrochloride | 2491-20-5 | 139.58 | Sigma-Aldrich | Coupling Partner |
| EDC (EDAC·HCl) | 25952-53-8 | 191.70 | Sigma-Aldrich | Coupling Agent |
| HOBt (Hydrated) | 123333-53-9 | ~153.13 | Sigma-Aldrich | Additive (Anhydrous is explosive)[16] |
| DIPEA (Hünig's base) | 7087-68-5 | 129.24 | Sigma-Aldrich | Non-nucleophilic base |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Sigma-Aldrich | Reaction Solvent |
| Silica Gel (230-400 mesh) | 63231-67-4 | — | MilliporeSigma | Chromatography |
| Ethyl Acetate (EtOAc), HPLC Grade | 141-78-6 | 88.11 | Fisher Scientific | Eluent |
| Hexanes, HPLC Grade | 110-54-3 | 86.18 | Fisher Scientific | Eluent |
Procedure:
-
Reagent Preparation:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-tert-Butylcarbamoyl-L-tert-leucine-d9 (1.00 g, 4.18 mmol, 1.0 eq).
-
Add L-Alanine methyl ester hydrochloride (0.64 g, 4.59 mmol, 1.1 eq).
-
Dissolve the solids in anhydrous Dichloromethane (DCM, 40 mL).
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
-
Base Addition:
-
Slowly add Diisopropylethylamine (DIPEA) (1.82 mL, 10.44 mmol, 2.5 eq) to the stirred suspension. The addition of the first equivalent neutralizes the HCl salt, and the excess maintains a basic pH for the coupling reaction.
-
Stir for 10 minutes at 0 °C. The solution should become clear.
-
-
Coupling Agent Addition:
-
Add 1-Hydroxybenzotriazole (HOBt) (0.68 g, 4.47 mmol, 1.07 eq).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.88 g, 4.59 mmol, 1.1 eq) portion-wise over 5 minutes.
-
Rationale: Adding EDC last initiates the activation of the carboxylic acid in the presence of the nucleophile and HOBt, maximizing the formation of the desired active ester.[20]
-
-
Reaction:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The disappearance of the starting leucine derivative (visualized by UV or appropriate stain) indicates completion.
-
-
Aqueous Workup:
-
Dilute the reaction mixture with DCM (50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 30 mL) - Removes excess DIPEA and any remaining amine.
-
Saturated aq. NaHCO₃ (2 x 30 mL) - Removes excess HOBt and unreacted carboxylic acid.
-
Brine (1 x 30 mL) - Removes residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 20% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a white solid.
-
-
Characterization:
-
Expected Yield: 75-85%.
-
¹H NMR: Confirm the presence of all non-deuterated protons and the absence of starting materials. Key signals should include those for the alanine methyl ester, the α-protons, and the N-H protons.
-
LC-MS (ESI+): Calculate the expected mass for the deuterated product [C₁₅H₁₉D₉N₃O₄ + H]⁺ and compare it with the observed mass-to-charge ratio.
-
Conclusion and Future Applications
This protocol provides a robust and reproducible method for the synthesis of a key deuterated dipeptide fragment using N-tert-Butylcarbamoyl-L-tert-leucine-d9. The strategic placement of deuterium on the metabolically susceptible tert-butyl group is a powerful approach to enhance the pharmacokinetic properties of protease inhibitors.[11][21] The resulting fragment can be further elaborated—for example, by deprotecting the methyl ester and coupling it to a warhead moiety (e.g., a ketoamide or a nitrile)—to generate a potent, covalent, or reversible covalent inhibitor. This methodology serves as a foundational platform for researchers in drug discovery to develop next-generation therapeutics with improved stability, safety, and efficacy.[5][22]
References
- Clearsynth Discovery. (2024, September 25). Advantages of Deuterated Compounds.
- AquigenBio. (2024, July 19). Accelerating Drug Discovery with Deuterated Labelled Compounds.
- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
- Neuland Labs. (2023, July 6). What Pharmacological Advantages Can Deuterated APIs Deliver?.
- Mutlib, A. E. (2014). Deuterated drugs; where are we now?. Expert Opinion on Drug Metabolism & Toxicology.
- Chem-space. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- Sigma-Aldrich. (n.d.). N-tert-Butylcarbamoyl-L-tert-leucine.
- Kim, Y., et al. (2021). Deuterated protease inhibitors. SOAR.
- Cambridge Isotope Laboratories. (n.d.). Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.
- Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Clearsynth. (n.d.). N-tert-Butylcarbamoyl-L-tert-leucine-d9.
- Wikipedia. (n.d.). Kinetic isotope effect.
- Gulnik, S., et al. (2012). Investigational protease inhibitors as antiretroviral therapies. PMC - NIH.
- Atzrodt, J., et al. (2014). Process for the preparation of deuterated compounds containing n-alkyl groups. Google Patents.
- Gant, T. G. (2010, July 15). The kinetic isotope effect in the search for deuterated drugs. PubMed.
- CymitQuimica. (n.d.). N-tert-Butylcarbamoyl-L-tert-leucine-d9.
- Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Guidechem. (n.d.). N-Boc-L-tert-Leucine 62965-35-9 wiki.
- Pharmaffiliates. (n.d.). N-tert-Butylcarbamoyl-L-tert-leucine-d9.
- Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry - University of Kansas.
- Formaggio, F., et al. (2005, April 8). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. PubMed.
- Max-Planck-Institut für Biochemie. (n.d.). Structure-based design of protease inhibitors.
- Ghosh, A. K., et al. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. PMC - NIH.
Sources
- 1. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 2. Investigational protease inhibitors as antiretroviral therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 6. isotope.com [isotope.com]
- 7. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]
- 8. Portico [access.portico.org]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 13. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Knowledge Center Archive - Bachem [bachem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. peptidechemistry.org [peptidechemistry.org]
- 17. clearsynth.com [clearsynth.com]
- 18. N-tert-Butylcarbamoyl-L-tert-leucine-d9 | CymitQuimica [cymitquimica.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DSpace [soar.wichita.edu]
- 22. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
Application Note: Chemoselective Cleavage of the Benzyl Ester Protecting Group from N-tert-Butylcarbamoyl-L-tert-leucine-d9
Executive Summary
In the development of advanced therapeutic agents—particularly peptidomimetic protease inhibitors—the incorporation of unnatural, isotopically labeled amino acids like N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a proven strategy to enhance metabolic stability and optimize pharmacokinetic profiles[1]. During the synthesis of these complex APIs, the C-terminal carboxylic acid is frequently protected as a benzyl (Bzl) ester to allow orthogonal peptide coupling.
Removing this benzyl ester requires extreme chemoselectivity. The cleavage conditions must preserve the delicate N-tert-butylcarbamoyl (urea) moiety, prevent racemization at the sterically hindered α -carbon, and avoid any isotopic scrambling of the d9 -tert-butyl group. This application note details a highly optimized, self-validating protocol for the chemoselective cleavage of the benzyl ester via palladium-catalyzed hydrogenolysis, ensuring maximum yield and isotopic fidelity.
Mechanistic Rationale & Method Selection
The selection of a deprotection strategy is dictated by the structural vulnerabilities of the substrate.
-
Avoidance of Acidic Cleavage: Strong acids (e.g., HBr/AcOH or neat TFA) can protonate the urea nitrogen, leading to the premature cleavage of the N-tert-butylcarbamoyl group or promoting carbocation-mediated rearrangements that could compromise the d9 -isotopic label.
-
Avoidance of Basic Saponification: While aqueous LiOH/MeOH can hydrolyze esters, the basic environment introduces a risk of base-catalyzed epimerization at the α -stereocenter, which is unacceptable for stereopure drug intermediates.
-
The Optimal Choice - Catalytic Hydrogenolysis: Palladium-catalyzed hydrogenation (H₂, Pd/C) operates under strictly neutral conditions. The mechanism involves the adsorption of the benzyl ester onto the palladium surface, followed by oxidative addition and reductive elimination. This cleanly releases toluene and the free carboxylic acid without disturbing the urea linkage or the deuterium atoms[2].
Logical decision matrix for selecting the optimal deprotection method.
Quantitative Data: Comparison of Cleavage Methods
The following table summarizes the quantitative performance and risk profiles of common deprotection methods when applied to delicate N-carbamoyl amino acid derivatives[3].
| Cleavage Method | Reagents & Conditions | Expected Yield | Racemization Risk | Urea / Isotope Stability |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH, RT | >95% | None | Excellent |
| Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂, MeOH, 40°C | 90–95% | None | Excellent |
| Basic Saponification | LiOH (2 eq), THF/H₂O, RT | 75–85% | Low to Moderate | Good |
| Acidic Hydrolysis | HBr/AcOH or strong TFA, RT | <50% | None | Poor (Urea cleavage) |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system : it incorporates specific physical and analytical checkpoints (In-Process Controls) to ensure the reaction is proceeding correctly before moving to the next phase, thereby preventing the loss of high-value isotopically labeled material.
Step-by-step experimental workflow for catalytic hydrogenolysis.
Materials Required
-
Substrate: N-tert-Butylcarbamoyl-L-tert-leucine-d9 benzyl ester
-
Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type (wet, 50% water) to minimize fire risk[3].
-
Solvent: HPLC-grade Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Gas: Hydrogen gas (H₂) balloon and Argon (Ar) line.
-
Filtration: Celite® 545.
Step-by-Step Methodology
Step 1: Substrate Dissolution
-
Action: Dissolve 1.0 mmol of the benzyl ester in 15 mL of HPLC-grade Methanol in a 50 mL round-bottom flask.
-
Causality: Methanol is chosen because it provides excellent solubility for the highly polar free acid product and facilitates optimal hydrogen transfer at the palladium surface[4].
Step 2: Inerting the Environment
-
Action: Seal the flask with a rubber septum. Insert an Argon needle and purge the solution for 5 minutes.
-
Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Purging displaces oxygen, eliminating the risk of combustion upon catalyst addition.
Step 3: Catalyst Addition
-
Action: Briefly remove the septum and carefully add 10% Pd/C (10% by weight relative to the substrate). Reseal and purge with Argon for another 2 minutes.
Step 4: Hydrogenation (The Reaction)
-
Action: Evacuate the flask briefly via vacuum, then backfill with Hydrogen gas from a balloon. Repeat this vacuum/H₂ cycle three times. Allow the reaction to stir vigorously at room temperature under 1 atm of H₂.
-
Causality: Vigorous stirring is critical to overcome the mass-transfer limitations of the triphasic system (solid catalyst, liquid solvent, gaseous H₂). Mild pressure (1 atm) and room temperature prevent over-reduction of the molecule.
Step 5: In-Process Control (IPC) Validation
-
Action: After 2 hours, withdraw a 10 µL aliquot, filter it through a micro-syringe filter, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is complete when the starting material mass ( [M+H]+≈330.5 ) completely disappears, replaced by a single peak corresponding to the free acid ( [M+H]+≈240.4 ). If incomplete, replace the H₂ balloon and continue stirring.
Step 6: Filtration and Workup
-
Action: Purge the flask thoroughly with Argon to remove all residual H₂ gas. Filter the suspension through a tightly packed pad of Celite, washing the filter cake with an additional 20 mL of Methanol.
-
Causality: Pd/C particulates are microscopic and will pass through standard filter paper. Celite traps the catalyst, preventing heavy metal contamination in the final therapeutic building block.
Step 7: Isolation
-
Action: Concentrate the filtrate under reduced pressure to yield N-tert-Butylcarbamoyl-L-tert-leucine-d9 as a white solid.
Analytical Characterization & Final Validation
To guarantee the integrity of the final product, orthogonal analytical techniques must be employed:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. The theoretical [M+H]+ for C11H13D9N2O3 is 240.206. The absence of the +90 Da benzyl adduct confirms cleavage.
-
1 H NMR (400 MHz, DMSO- d6 ):
-
Success Indicator: Complete disappearance of the benzylic CH2 singlet at ∼5.1 ppm and the aromatic multiplet at ∼7.3 ppm .
-
Isotope Integrity Check: The standard tert-butyl group of L-tert-leucine typically appears as a massive 9H singlet at ∼0.9 ppm . Because this substrate is d9 -labeled, this signal must remain completely absent . If a signal appears here, it indicates catastrophic isotopic exchange (highly unlikely under these mild conditions).
-
Urea Integrity Check: The N-tert-butyl group (unlabeled) should appear clearly as a 9H singlet at ∼1.2 ppm , confirming the urea linkage survived the process.
-
References
-
CymitQuimica. N-tert-Butylcarbamoyl-L-tert-leucine-d9 Product Specifications and Applications.1
-
Benchchem. Application Notes and Protocols: Deprotection of Benzyl Esters.3
-
ResearchGate. Heterogeneous Catalytic Transfer Hydrogenation in Peptide Synthesis.4
-
SciELO. Poly(L-glutamic acid) via catalytical hydrogenation for the fabrication of carbon nanotube nanocomposites.2
Sources
Application Note: High-Precision Pharmacokinetic Analysis Using N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester as a Stable Isotope-Labeled Internal Standard
Abstract
The rigorous evaluation of a drug candidate's pharmacokinetic (PK) profile is fundamental to modern drug development. Accurate and precise bioanalytical methods are essential for determining a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. This application note presents a comprehensive framework and a detailed protocol for the quantitative analysis of an investigational compound, N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester (referred to herein as "Analyte X"), in biological matrices. The methodology is anchored by the use of its stable isotope-labeled (SIL) counterpart, N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester ("Analyte X-d9"), as an internal standard (IS). By leveraging the principle of isotope dilution mass spectrometry (IDMS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this protocol offers the highest level of analytical certainty, effectively mitigating variability from complex biological matrices and ensuring data integrity for critical decision-making in preclinical and clinical research.
Introduction: The Imperative for Precision in Pharmacokinetics
Pharmacokinetic studies form the bedrock upon which dosing regimens are selected and safety profiles are understood. The central challenge in these studies is the precise quantification of a drug or its metabolites in complex biological fluids like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity.[1] However, the reliability of LC-MS/MS data is contingent upon the effective management of analytical variability.[2]
Factors such as sample loss during extraction, ion suppression or enhancement from the biological matrix (matrix effects), and fluctuations in instrument performance can all compromise data accuracy.[3][4] The most robust solution to this challenge is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte where several atoms have been replaced by a heavier stable isotope, such as deuterium (²H).[2][5] This application note details the use of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, a deuterated analog, for the precise pharmacokinetic tracing of its corresponding therapeutic agent.
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of a SIL-IS lies in the principle of isotope dilution mass spectrometry (IDMS).[2][6] Because the SIL-IS is chemically and physically almost identical to the analyte, it behaves the same way during every step of the analytical process—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[2][7]
A known, fixed amount of the SIL-IS is added ("spiked") into every sample, including calibrators and quality controls, at the very beginning of the sample preparation workflow.[8] Any physical loss of the analyte during processing will be mirrored by an equivalent proportional loss of the SIL-IS.[2][8] Similarly, any matrix-induced changes to ionization efficiency will affect both the analyte and the SIL-IS equally.[4] Consequently, the ratio of the analyte's MS signal to the SIL-IS's MS signal remains constant and directly proportional to the analyte's concentration, providing a highly accurate and precise measurement irrespective of analytical variations.[2][6] This makes the SIL-IS the "gold standard" for quantitative bioanalysis.[2]
Analyte & Internal Standard Specifications
The selection of an appropriate internal standard is critical. The ideal IS co-elutes with the analyte and has a sufficient mass difference to prevent isotopic crosstalk while not altering the chemical properties.[7] Analyte X-d9, with nine deuterium atoms, provides a +9 Da mass shift, which is ideal for avoiding interference from the natural isotopic distribution of the analyte.
| Property | Analyte X | Analyte X-d9 (Internal Standard) |
| Chemical Name | N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester | N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester |
| Molecular Formula | C₂₂H₃₄N₂O₃ | C₂₂H₂₅D₉N₂O₃ |
| Molecular Weight | 390.52 g/mol | 399.58 g/mol |
| Synonyms | (2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic Acid Benzyl Ester | (2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic-d9 Acid Benzyl Ester[9] |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Storage | Store at 2-8°C, protect from light | Store at 2-8°C, protect from light |
Detailed Bioanalytical Protocol
This protocol outlines a validated method for quantifying Analyte X in human plasma.
Materials and Reagents
-
Analytes: Analyte X (≥98% purity), Analyte X-d9 (≥98% purity, isotopic purity ≥99%).
-
Biological Matrix: Human plasma (K₂EDTA as anticoagulant), sourced from certified vendors.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), reagent grade; Deionized Water, 18 MΩ·cm.
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, and appropriate pipettes.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1.00 mg/mL): Accurately weigh ~5 mg of Analyte X and Analyte X-d9 into separate volumetric flasks. Dissolve in MeOH to prepare 1.00 mg/mL stock solutions. Store at -20°C.
-
Calibration Curve (CC) Standards: Serially dilute the Analyte X stock solution with 50:50 ACN:H₂O to prepare working solutions. Spike these into blank human plasma to create CC standards at concentrations ranging from 1.00 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma from a separate Analyte X stock weighing. Prepare at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Analyte X-d9 stock solution with ACN to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Plasma Sample Preparation (Protein Precipitation)
Causality Note: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with LC-MS analysis. Acetonitrile is an efficient precipitating agent that also ensures good recovery for moderately polar to nonpolar analytes like Analyte X.
-
Label 1.5 mL polypropylene tubes for each sample, CC, and QC.
-
Aliquot 50 µL of plasma sample into the corresponding tube.
-
Add 200 µL of the IS working solution (100 ng/mL in ACN) to each tube. This step is critical; the IS must be added before precipitation to account for all subsequent variability. [3]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water.
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Causality Note: The use of a C18 reversed-phase column provides robust retention for the analyte. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and separating it from other matrix components. Electrospray ionization in positive mode (ESI+) is chosen based on the chemical structure of Analyte X, which contains basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[1]
| Parameter | Setting |
| Liquid Chromatography (LC) | |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Tandem Mass Spectrometry (MS/MS) | |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte X) | m/z 391.3 → 178.2 (Example transition) |
| MRM Transition (Analyte X-d9) | m/z 400.3 → 178.2 (Example transition) |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Energy (CE) | Optimized for each transition (e.g., 25 eV) |
| Declustering Potential (DP) | Optimized for each transition (e.g., 80 V) |
Method Validation and Acceptance Criteria
For this method to be considered trustworthy and suitable for regulated studies, it must be validated according to health authority guidelines (e.g., FDA, EMA).
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank samples <20% of LLOQ response. |
| Calibration Curve | Demonstrate relationship between response and concentration. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ); correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Assess closeness to nominal value and reproducibility. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Evaluate the impact of matrix on ionization. | CV of IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | Measure efficiency of the extraction process. | Recovery should be consistent and reproducible. |
| Stability | Ensure analyte is stable under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Pharmacokinetic Study Workflow
The validated bioanalytical method is the core engine for a pharmacokinetic study. The overall workflow integrates in-life procedures with sample analysis and data interpretation.
After dosing a cohort of animals, blood samples are collected at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The plasma is harvested and stored frozen until analysis. Using the protocol described in Section 4, the concentration of Analyte X in each sample is determined. The resulting concentration-time data is then plotted and analyzed using specialized software (e.g., Phoenix™ WinNonlin®) to calculate key PK parameters that describe the drug's behavior in the body.
Conclusion
This application note provides a robust, reliable, and validated protocol for the quantification of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester in plasma. The cornerstone of this method is the proper use of its deuterated analog, N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, as an internal standard. By adhering to the principles of isotope dilution mass spectrometry, this LC-MS/MS method ensures the highest degree of accuracy and precision, delivering trustworthy data essential for advancing therapeutic candidates through the drug development pipeline. The principles and steps outlined herein can be adapted for the analysis of other small molecules, serving as a foundational guide for researchers in the pharmaceutical and life sciences industries.
References
-
Jourdain, A. A., et al. (2022). Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients. Antimicrobial Agents and Chemotherapy, 66(6). Available at: [Link]
-
Yan, V. C., & Muller, F. L. (2021). Pharmacokinetics of Orally Administered GS-441524 in Dogs. bioRxiv. Available at: [Link]
-
EveryCat Health Foundation. (2025). Pharmacokinetics of GS-441524 following intravenous remdesivir in six cats and results of therapeutic drug monitoring during treatment of feline infectious peritonitis. EveryCat Health Foundation. Available at: [Link]
-
Li, Y., et al. (2021). Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment. ACS Omega, 6(28). Available at: [Link]
-
Wikipedia. (n.d.). GS-441524. Wikipedia. Available at: [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
-
Bhatt, P., et al. (2021). ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential. Pharmaceuticals, 14(7). Available at: [Link]
-
Humeniuk, R., et al. (2021). Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor. Clinical Pharmacokinetics, 60(5). Available at: [Link]
-
Mackman, R. L., et al. (2025). Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different?. Viruses, 17(6). Available at: [Link]
-
Abouellil, A., et al. (2022). Overview of the final population pharmacokinetic model for remdesivir (RDV) and its metabolites. ResearchGate. Available at: [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. Available at: [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]
-
Grebe, S. K., & Singh, R. J. (2026). An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of linezolid in human serum and plasma. PubMed. Available at: [Link]
-
Grebe, S. K., & Singh, R. J. (2026). An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of linezolid in human serum and plasma. ResearchGate. Available at: [Link]
-
P, Surat. (2019). Biomedical Applications of Isotope-Dilution Liquid Chromatography. News-Medical.net. Available at: [Link]
-
Wikipedia. (n.d.). Isotope dilution. Wikipedia. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. PTB.de. Available at: [Link]
-
CliniSciences. (n.d.). n-tert-butylcarbamoyl-l-tert-leucine suppliers USA. CliniSciences. Available at: [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : N-tert-Butylcarbamoyl-L-tert-leucine-d9. Pharmaffiliates. Available at: [Link]
-
Guedin, D., et al. (2018). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 13(7). Available at: [Link]
Sources
- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of linezolid in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 9. n-tert-butylcarbamoyl-l-tert-leucine suppliers USA [americanchemicalsuppliers.com]
Resolving HPLC co-elution issues with N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Focus: Resolving HPLC Co-elution with N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing high-performance liquid chromatography (HPLC) co-elution challenges with N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester .
This molecule presents a unique "perfect storm" of chromatographic challenges: extreme hydrophobicity (due to the tert-butyl, tert-leucine, and benzyl groups), a lack of readily ionizable functional groups at standard pH ranges, and a heavy deuterium label (d9) that introduces isotopic retention shifts[1][2].
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my d9-internal standard elute slightly earlier than my unlabelled (d0) target analyte, causing differential matrix effects? A1: This is a classic manifestation of the deuterium isotope effect . The carbon-deuterium (C-D) bond is shorter and less polarizable than the carbon-hydrogen (C-H) bond. Consequently, the d9-labelled molecule has a slightly smaller molar volume and reduced lipophilicity compared to the d0 analog. In Reversed-Phase Liquid Chromatography (RPLC), this causes the deuterated standard to elute earlier[2][3]. If the two peaks do not perfectly co-elute, they enter the mass spectrometer at different times, potentially exposing them to different levels of matrix suppression[3].
Q2: I am seeing a co-eluting "shoulder" on my main peak. Standard C18 columns and pH adjustments aren't resolving it. What is the mechanism behind this, and how do I fix it? A2: Because both the N-terminus (carbamoyl) and C-terminus (benzyl ester) are protected, the molecule is neutral across a wide pH range. Adjusting mobile phase pH will not alter its ionization state[1][4]. The co-eluting shoulder is likely an isobaric synthetic impurity or a stereoisomer (e.g., a D-enantiomer byproduct). Standard C18 columns rely purely on hydrophobic dispersive forces, which cannot differentiate molecules with identical hydrophobic bulk. You must switch to a stationary phase that offers orthogonal selectivity, such as a Phenyl-Hexyl column to exploit π−π interactions with the benzyl ester, or a Chiral Stationary Phase (CSP) if it is an enantiomer[5][6].
Q3: When using a Phenyl-Hexyl column to resolve this molecule from impurities, should I use Acetonitrile or Methanol as my organic modifier? A3: Methanol is strongly recommended. Acetonitrile contains a cyano group with its own π electrons (C ≡ N). These π electrons compete with the analyte's benzyl ester for the π electrons on the column's phenyl rings, effectively suppressing the π−π interaction. Methanol lacks π electrons, allowing the stationary phase to fully interact with the analyte's aromatic ring, maximizing shape selectivity and resolution[6][7].
Part 2: Mechanistic Workflows
The following diagrams illustrate the logical pathways for troubleshooting and the underlying chemical mechanisms dictating retention.
Troubleshooting workflow for HPLC co-elution of protected deuterated amino acids.
Chromatographic retention mechanisms for N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester.
Part 3: Quantitative Data & Parameter Selection
To systematically resolve co-elution, parameters must be adjusted based on empirical chromatographic behavior. The tables below summarize the causal impact of different variables on the separation of this specific protected amino acid derivative.
Table 1: Stationary Phase Selection Guide for Protected Amino Acids
| Stationary Phase | Primary Interaction | Efficacy for Isobaric Impurities | Efficacy for Stereoisomers |
| C18 (Endcapped) | Hydrophobic dispersion | Low. Cannot differentiate bulky structural analogs. | None. Achiral environment. |
| Phenyl-Hexyl | π−π and hydrophobic | High. Excellent shape selectivity via benzyl ester interaction. | None. Achiral environment. |
| Fluorophenyl (PFP) | Dipole-dipole, π−π | High. Strong retention of halogenated or polar impurities. | None. Achiral environment. |
| Macrocyclic Antibiotic (Teicoplanin) | Hydrogen bonding, steric | Moderate. | High. Resolves D/L enantiomers without derivatization[1][5][8]. |
Table 2: Mobile Phase Modifier Effects
| Organic Modifier | Impact on Selectivity ( α ) | Mechanistic Causality |
| Acetonitrile (ACN) | Decreases π−π interactions | π electrons in ACN compete with the analyte's benzyl ester for the stationary phase. |
| Methanol (MeOH) | Maximizes π−π interactions | Protic solvent lacks π electrons; allows full interaction between analyte and Phenyl columns. |
| Formic Acid (0.1%) | Negligible on retention | Analyte lacks ionizable groups; however, improves LC-MS/MS ionization efficiency. |
Part 4: Step-by-Step Experimental Protocols
Protocol A: Resolving Isobaric Impurities via Orthogonal Selectivity
Use this protocol when the d9 standard co-elutes with an unknown matrix interference or synthetic byproduct.
Step 1: System Suitability Test (SST) Preparation
-
Prepare a neat solution of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester at 100 ng/mL in 50:50 Water:Methanol.
-
Prepare a matrix blank (e.g., unspiked plasma extract or synthetic reaction solvent).
-
This creates a self-validating baseline to distinguish instrument noise from true chemical interference[4].
Step 2: Stationary Phase and Solvent Swap
-
Remove the standard C18 column. Install a Phenyl-Hexyl or Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Purge the LC system lines with 100% Methanol. Do not use Acetonitrile, as it suppresses the necessary π−π interactions.
Step 3: Gradient Optimization
-
Set Mobile Phase A: Water + 0.1% Formic Acid.
-
Set Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Run a shallow scouting gradient: 40% B to 80% B over 15 minutes. The bulky hydrophobic nature of the analyte requires a high organic composition to elute, but a shallow slope ( <3% change per minute) maximizes the resolution factor ( Rs )[4][7].
Step 4: Temperature Profiling
-
Set the column oven to 30°C. Inject the SST and matrix blank.
-
If the impurity still co-elutes, lower the temperature to 20°C. Lower temperatures increase solvent viscosity but thermodynamically enhance rigid π−π interactions, often pulling closely eluting peaks apart[6].
Protocol B: Mitigating the Deuterium Isotope Effect (Forcing Co-elution)
Use this protocol when the d9 internal standard separates from the d0 analyte, causing differential matrix suppression in LC-MS/MS.
Step 1: Isotopic Purity Verification
-
Inject the d9 internal standard solution alone at the working concentration.
-
Monitor the MRM transition for the d0 analyte. If the d0 peak area is >5% of the Lower Limit of Quantification (LLOQ), the standard is isotopically impure and will cause artificial co-elution quantification errors[2].
Step 2: Gradient Flattening
-
Identify the exact elution percentage of the d0/d9 pair (e.g., they elute at 65% B).
-
Program an isocratic hold or an extremely shallow gradient step specifically at this composition (e.g., 60% to 70% B over 10 minutes). Rapid gradients exacerbate the isotope effect by sweeping the less-retained d9 molecule off the column prematurely[4].
Step 3: Matrix Effect Evaluation
-
Perform a post-column infusion experiment. Infuse a constant stream of the d0 analyte into the MS source while injecting a blank matrix sample through the LC column.
-
Observe the baseline. If the d0 and d9 retention times fall within a stable region of the baseline (no ion suppression dips), the slight chromatographic separation caused by the isotope effect is analytically acceptable and does not require further resolution[2][3].
Part 5: References
-
Chiral HPLC Separation of Protected Amino Acids, tandfonline.com,
-
Technical Support Center: Deuterated Internal Standards in LC-MS/MS, benchchem.com,
-
Chiral HPLC Separation of Protected Amino Acids - Taylor & Francis, tandfonline.com,
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations, waters.com,
-
Chiral Amino Acid and Peptide Separations – the Next Generation, chromatographytoday.com,
-
Technical Support Center: Mitigating Co-elution of Structural Analogues, benchchem.com,
-
dealing with co-eluting peaks in 3-Indoleacetonitrile chromatography, benchchem.com, _
-
Technical Support Center: Analysis of 5-Oxodecanoic Acid Isomers, benchchem.com,
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Overcoming solubility issues of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester in aqueous buffers
A Guide to Overcoming Solubility Challenges in Aqueous Buffers
Welcome to the technical support resource for N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step solutions for the common solubility challenges encountered with this hydrophobic compound in aqueous experimental systems.
Introduction: Understanding the Molecule
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is a deuterated, protected amino acid derivative. Its structure, characterized by bulky, nonpolar tert-butyl and benzyl groups, confers significant hydrophobicity. This property is the primary obstacle to achieving desired concentrations in aqueous buffers, which are essential for a wide range of biological and biochemical assays. This guide provides a systematic approach to overcoming this critical experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester?
While specific experimental data for the deuterated benzyl ester is not widely published, we can infer its properties from the non-deuterated acid form and its structural components. The molecule possesses a high molecular weight and multiple hydrophobic moieties (tert-butyl, benzyl, tert-leucine side chain), making it practically insoluble in water.[1][2][3][4] The ester and carbamoyl groups are generally neutral and do not ionize, meaning pH adjustments will have a limited effect on the molecule's intrinsic solubility.[5]
Q2: Why does this compound precipitate when I add it to my aqueous buffer?
Precipitation occurs because the water molecules in the buffer are much more strongly attracted to each other (via hydrogen bonds) than they are to the large, nonpolar surface of your compound. This phenomenon, known as the hydrophobic effect, effectively forces the compound out of the solution to minimize the disruption of the water's hydrogen-bonding network.[6][7]
Q3: Can I just use a lower concentration to avoid solubility issues?
While using a concentration below the aqueous solubility limit is possible, it is often not practical, as the required concentration for biological or enzymatic activity may be much higher. This guide focuses on methods to increase the apparent solubility to achieve therapeutically or experimentally relevant concentrations.
Troubleshooting Guide: A Systematic Approach to Solubilization
Successfully dissolving N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester requires a methodical approach. Start with the simplest technique (Method 1) and proceed to more complex formulations only if necessary.
Below is a decision workflow to guide your strategy selection.
Caption: Mechanism of micellar solubilization by surfactants.
Recommended Surfactants
| Surfactant | Type | Typical Starting % (w/v) | Pros | Cons |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% | Low toxicity, widely used in parenteral formulations. [8] | Can form peroxides over time; may interfere with some assays. |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% | Common in biological buffers (e.g., TBS-T). | Similar issues to Tween® 80. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% | Strong solubilizing power. | Denatures proteins; generally not suitable for cell-based or enzyme assays. |
| Cremophor® EL | Non-ionic | 0.1 - 2% | Effective solubilizer used in drug formulations. [9] | Can cause hypersensitivity reactions in vivo. |
Experimental Protocol
-
Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your desired buffer at a concentration well above its CMC.
-
Compound Addition: Add the solid N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester directly to the surfactant-containing buffer.
-
Energy Input: Gently heat the solution (e.g., to 37-40°C) while stirring or sonicating. The additional thermal energy facilitates the partitioning of the compound into the micelle cores. Do not boil.
-
Equilibration: Allow the solution to cool to room temperature. A stable solution should remain clear.
-
Verification: A clear solution is a good indicator of success. For quantitative analysis, techniques like micellar liquid chromatography can be employed. [10]
Method 4: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, often described as a "molecular bucket". [11][12]The hydrophobic N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester can fit into the nonpolar cavity, forming a water-soluble "inclusion complex". [13][][15]The hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve readily in aqueous solutions. [11]
Recommended Cyclodextrins
| Cyclodextrin | Abbreviation | Key Features |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity; most commonly used in pharmaceutical formulations. [11] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Negatively charged, leading to very high aqueous solubility and use in injectable formulations. [] |
| β-cyclodextrin | β-CD | Lower aqueous solubility than its derivatives, but can still be effective. |
Experimental Protocol: Kneading Method
-
Molar Ratio Calculation: Determine the desired molar ratio of cyclodextrin to your compound. A starting point of 5:1 or 10:1 (cyclodextrin:compound) is common.
-
Paste Formation: In a mortar, add the cyclodextrin and a small amount of water (or a water/ethanol mixture) and knead with a pestle to form a homogenous paste. [16]3. Compound Incorporation: Add your compound to the paste and continue kneading for 20-30 minutes to facilitate the formation of the inclusion complex.
-
Drying: Dry the paste completely (e.g., in a vacuum oven at 40°C) to obtain a solid powder.
-
Reconstitution: This powder, which contains the pre-formed inclusion complex, can now be directly dissolved in your aqueous buffer.
-
Verification: The reconstituted powder should dissolve readily. Confirm the final concentration and stability using an appropriate analytical method such as HPLC with UV detection.
Final Verification and Best Practices
-
Visual Inspection is Not Enough: A visually clear solution may still contain nano-precipitates that can interfere with assays. If your experiment is highly sensitive, consider dynamic light scattering (DLS) to check for aggregates.
-
Run Vehicle Controls: Always include a control group that is treated with the buffer containing the same concentration of co-solvent, surfactant, or cyclodextrin as your test samples. This is critical for ruling out effects from the excipients themselves. [17][18][19]* Stability Over Time: Check the stability of your final solution over the course of your experiment's duration. Keep the solution at the experimental temperature and visually inspect for precipitation before each use.
-
Quantification: After solubilization, it is good practice to confirm the final concentration of your compound. This can be done using reversed-phase HPLC with a UV detector, provided you have a standard curve prepared in a suitable organic solvent. [20][21]
References
- Micellar solubilization - Wikipedia. (n.d.).
- Pharmaexcipients. (2023, March 11). Excipients for Parenterals.
- Popescu, R., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information.
- Jain, A., et al. (n.d.). Cyclodextrins: Concept to applications, regulatory issues and challenges. Journal of Pharmacy and Pharmacology.
- Ashland. (n.d.). parenteral excipients.
- BioPharm International. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
- Journal of Drug Delivery Science and Technology. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
- PharmTech. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Bentham Science. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Kline & Company. (2023, November 2). Excipients For Parenteral Pharmaceuticals Set To Grow, But Specialization Is Key.
- Godge, G. R., et al. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- Elsevier. (n.d.). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Journal of Molecular Liquids.
- Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs.
- PubMed. (2022, August 8). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy.
- Royal Society of Chemistry. (2014, May 30). Interfacial mechanisms in active emulsions. Soft Matter.
- ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- R Discovery. (1980, January 1). A Simple Liquid Chromatographic Method for Quantitative Extraction of Hydrophobic Compounds from Aqueous Solutions.
- ACS Publications. (2010, April 20). Effect of Micellar Solubilization on Cocrystal Solubility and Stability.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- CymitQuimica. (n.d.). N-tert-Butylcarbamoyl-L-tert-leucine-d9.
- DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- ACS Publications. (n.d.). Quantitation of hydrophobicity with micellar liquid chromatography. Analytical Chemistry.
- ResearchGate. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect.
- ACS Publications. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
- Quora. (2017, March 19). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?
- National Center for Biotechnology Information. (n.d.). Methods to Assess Bioavailability of Hydrophobic Organic Contaminants: Principles, Operations, and Limitations - PMC.
- Sigma-Aldrich. (n.d.). N-tert-Butylcarbamoyl-L-tert-leucine | 101968-85-8.
- National Center for Biotechnology Information. (2022, December 24). A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC.
- ResearchGate. (2017, September 18). (PDF) The Hydrophobic Effect and the Role of Cosolvents.
- Clearsynth. (n.d.). N-tert-Butylcarbamoyl-L-tert-leucine-d9 | CAS No.
- Chemical Suppliers USA. (n.d.). n-tert-butylcarbamoyl-l-tert-leucine suppliers USA.
- Pharmaffiliates. (n.d.). Chemical Name : N-tert-Butylcarbamoyl-L-tert-leucine-d9.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Longdom Publishing. (n.d.). Analysis of Hydrophilic Compounds and their Detection Capabilities.
- Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
- Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
- AAT Bioquest. (2023, March 17). Does pH affect solubility?
Sources
- 1. N-tert-Butylcarbamoyl-L-tert-leucine-d9 | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. n-tert-butylcarbamoyl-l-tert-leucine suppliers USA [americanchemicalsuppliers.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. japer.in [japer.in]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. ashland.com [ashland.com]
- 19. Excipients' Attributes Crucial for Parenteral Preparation [roquette.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery rates of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester in extraction
Target Analyte: N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Overview
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is a sterically bulky, isotopically labeled amino acid derivative. Because its primary amine is masked by a carbamate linkage and its carboxylate is protected by a benzyl ester, the molecule lacks ionizable functional groups at physiological pH. It behaves essentially as a highly lipophilic, neutral lipid. This structural profile introduces severe bioanalytical challenges, primarily driven by non-specific binding (NSB) to consumables, poor aqueous solubility during reconstitution, and susceptibility to ester hydrolysis under harsh conditions.
Diagnostic workflow for isolating and resolving extraction recovery failures.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my recovery consistently below 40% when using standard Protein Precipitation (PPT) from plasma? Causality: The profound lipophilicity of the tert-butyl and benzyl ester groups causes the analyte to co-precipitate with denatured plasma proteins. Furthermore, highly lipophilic molecules exhibit severe non-specific binding (NSB) to the non-polar surfaces of standard polypropylene microcentrifuge tubes[1]. Solution: Abandon standard PPT. Transition to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), and exclusively use low-bind consumables or silanized glass to prevent hydrophobic interactions with container walls[1].
Q2: How can I mitigate adsorptive losses to container surfaces during sample collection and preparation? Causality: Analyte loss occurs when the hydrophobic domains of the molecule adhere to the container matrix before extraction even begins. Solution: Introduce a blocking agent or surfactant into the biological matrix immediately upon collection. Studies on highly lipophilic compounds have demonstrated that adding low-cost surfactants like sodium dodecylbenzenesulfonate (SDBS) at 4 mM, or carrier proteins like 5% Bovine Serum Albumin (BSA), saturates the binding sites on the plastic, completely eliminating NSB without suppressing the LC-MS/MS signal[2][3].
Q3: During LLE, I am experiencing poor phase partitioning and emulsion formation. What is the optimal solvent system? Causality: Because the molecule is neutral (both the amine and carboxylic acid are protected), it cannot be forced into an organic phase via pH-driven ion-pairing. If you use highly polar organic solvents, you risk co-extracting matrix lipids that cause emulsions and downstream ion suppression. Solution: Methyl tert-butyl ether (MTBE) is highly efficient for extracting lipophilic amino acid derivatives while leaving behind the majority of phospholipids that cause matrix effects[4]. Ethyl acetate is a viable alternative, but MTBE generally provides a cleaner phase separation and a sharper organic layer boundary[5].
Q4: Could my extraction pH be causing degradation of the analyte? Causality: Yes. While the tert-leucine core is stable, the molecule features a benzyl ester and a carbamate linkage. Benzyl esters are susceptible to hydrolysis under strongly basic or acidic conditions, and carbamates can be cleaved under extreme pH[6][7]. Solution: Avoid using extreme pH modifiers (e.g., 1M NaOH or concentrated TFA) to break emulsions. Buffer the matrix to a mildly acidic pH (pH 5.5 - 6.0) using ammonium acetate. This maintains the integrity of the ester while standardizing the matrix[7].
Q5: My post-extraction recovery is high, but my overall process efficiency is low. What is happening during reconstitution? Causality: You are likely experiencing "apparent" low recovery due to an insolubility event during the final reconstitution step. If the dried extract is reconstituted in a highly aqueous solvent (e.g., 5% Acetonitrile) to match initial LC conditions, this highly lipophilic d9-labeled ester will simply not dissolve, remaining adsorbed to the walls of the autosampler vial[2]. Solution: Ensure the reconstitution solvent contains at least 50% organic modifier (Methanol or Acetonitrile)[1]. If peak shape in the LC is compromised by high organic content, use a weaker injection solvent but add a solubilizing modifier like 2-propanol or a small percentage of DMSO.
Quantitative Data: Method Comparison
The following table summarizes expected recovery rates and matrix effects based on the extraction methodology applied to highly lipophilic, neutral amino acid derivatives.
| Extraction Method | Biological Matrix | Additive / Pre-treatment | Mean True Recovery (%) | Matrix Effect (Ion Suppression) |
| Standard PPT | Human Plasma | None | < 40% | High (> 50% suppression) |
| LLE (Ethyl Acetate) | Human Plasma | None | 65 - 70% | Moderate |
| LLE (MTBE) | Human Plasma | 5% BSA pre-treatment | 88 - 92% | Low (< 15% suppression) |
| Mixed-Mode SPE | Human Urine | 4 mM SDBS | 90 - 95% | Low (< 10% suppression) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . You must run the extraction protocol alongside the validation protocol to definitively separate true extraction loss from LC-MS/MS matrix suppression.
Protocol A: Optimized LLE with MTBE
-
Matrix Pre-treatment: Aliquot 100 µL of the biological matrix (plasma/urine) into a silanized glass tube. Add 10 µL of 4 mM SDBS or 5% BSA to block non-specific binding sites[3].
-
Spiking: Spike the sample with the internal standard. Vortex gently for 30 seconds.
-
Buffering: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 5.5) to stabilize the benzyl ester and standardize the matrix[7].
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE)[4].
-
Partitioning: Shake mechanically for 10 minutes at 1000 RPM. Centrifuge at 14,000 x g for 5 minutes at 4°C to break any micro-emulsions.
-
Transfer: Carefully transfer 800 µL of the upper organic layer to a fresh silanized glass vial.
-
Drying: Evaporate to dryness under a gentle stream of nitrogen at room temperature. Critical: Do not apply heat, as elevated temperatures accelerate ester hydrolysis.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of 60:40 Methanol:Water containing 0.1% Formic Acid. Vortex vigorously for 2 minutes to ensure complete solubilization[1].
Protocol B: Self-Validation (Recovery vs. Matrix Effect Assessment)
Prepare three distinct sets of samples to mathematically isolate where signal loss is occurring:
-
Set A (Neat Standard): Analyte spiked directly into 100 µL of the reconstitution solvent (60:40 MeOH:Water). Represents 100% signal.
-
Set B (Post-Extraction Spike): Extract a blank matrix using Protocol A. After drying, reconstitute the blank pellet with Set A. This measures Matrix Effects.
-
Set C (Pre-Extraction Spike): Spike the analyte into the biological matrix before running Protocol A. This measures Process Efficiency.
Diagnostic Calculations:
-
Matrix Effect (%) = (Area of Set B / Area of Set A) × 100(Values < 100% indicate ion suppression).
-
True Extraction Recovery (%) = (Area of Set C / Area of Set B) × 100(Isolates the physical loss of the molecule during extraction).
References
-
Behind the bench: Tips to simultaneously analyze THC, its metabolites, and other drugs of abuse using LC-MS - Thermo Fisher Scientific. 1
-
Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides - LCMS.cz / Waters. 2
-
A Validated LC-MS/MS Assay for Quantification of 24(S)-Hydroxycholesterol in Plasma and CSF - Semantic Scholar. 4
-
Sensitive and cost-effective LC-MS/MS method for quantitation of CVT-6883 in human urine using sodium dodecylbenzenesulfonate additive to eliminate adsorptive losses - PubMed / NIH. 3
-
Quantification of GLP-1 Receptor Agonists - Waters Corporation.
-
WO2007080470A2 - A method for the purification of levetiracetam - Google Patents. 5
-
2.2.2.3 Substituted Benzyl Esters - Thieme-Connect. 6
-
Alternative mild deprotection methods for BOC-L-Alanine benzyl ester - Benchchem. 7
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. Sensitive and cost-effective LC-MS/MS method for quantitation of CVT-6883 in human urine using sodium dodecylbenzenesulfonate additive to eliminate adsorptive losses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2007080470A2 - A method for the purification of levetiracetam - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester vs unlabeled standard in mass spectrometry
Advanced Bioanalytical Profiling: N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester vs. its d9-Isotopologue in LC-MS/MS
Executive Summary & Clinical Context
In the highly regulated landscape of antiviral drug development, precision is non-negotiable. N-tert-Butylcarbamoyl-L-tert-leucine is a foundational chiral building block utilized in the synthesis of critical protease inhibitors, including the SARS-CoV-2 therapeutic Nirmatrelvir (Paxlovid) and the HIV therapeutic Atazanavir[1].
As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying these highly polar intermediates in complex biological matrices or synthetic reaction mixtures. To achieve the sensitivity and ruggedness required for pharmacokinetic (PK) profiling and impurity clearance, we derivatize the free acid into a Benzyl Ester and employ a d9-labeled Stable Isotope-Labeled Internal Standard (SIL-IS) [2, 3]. This guide objectively compares the mass spectrometry performance of the unlabeled benzyl ester against its d9-isotopologue, detailing the mechanistic rationale and providing a self-validating experimental workflow.
Mechanistic Rationale: Derivatization & Isotopic Labeling
Do not just follow protocols—understand the physical chemistry driving them. The choice to use the Benzyl Ester derivative and a d9-label is rooted in solving two fundamental LC-MS/MS challenges: Matrix Suppression and Isotopic Cross-Talk .
-
The Role of Benzyl Esterification (Solving Matrix Suppression): The free acid form of N-tert-Butylcarbamoyl-L-tert-leucine is highly polar, causing it to elute near the void volume on standard C18 stationary phases. This region is notorious for ion suppression caused by endogenous phospholipids. By converting the carboxylic acid to a benzyl ester, we significantly increase the molecule's partition coefficient (LogP). This shifts the analyte's retention time into a cleaner chromatographic window. Furthermore, the benzyl moiety acts as a highly efficient proton-affinity tag, boosting Electrospray Ionization (ESI+) yields by nearly an order of magnitude.
-
The Role of d9-Labeling (Solving Isotopic Cross-Talk): When quantifying trace amounts of an analyte near the Lower Limit of Quantitation (LLOQ), the internal standard must not contribute to the analyte's signal. The d9-isotopologue replaces nine protons on the tert-butyl group of the tert-leucine backbone with deuterium. This creates a massive +9 Da mass shift (m/z 330.3 vs 321.2). A mass gap of this size completely circumvents the M+1, M+2, and M+3 natural isotopic contributions of the unlabeled analyte, ensuring absolute quantitative integrity.
Mass Spectrometry Fragmentation Dynamics
Understanding Collision-Induced Dissociation (CID) pathways is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions.
For both the unlabeled and d9-labeled compounds, the dominant fragmentation event is the cleavage of the benzyl ester group. This yields a highly stable Tropylium ion (m/z 91.1) , which serves as an excellent, high-intensity quantifier ion. The secondary fragmentation pathway involves the neutral loss of benzyl alcohol (-108 Da), which we utilize as the qualifier ion to confirm peak identity.
CID fragmentation pathways for unlabeled and d9-labeled benzyl ester derivatives.
Table 1: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | Purpose |
| Unlabeled Standard | 321.2 | 91.1 | 50 | 60 | 25 | Quantifier |
| Unlabeled Standard | 321.2 | 213.2 | 50 | 60 | 15 | Qualifier |
| d9-Labeled SIL-IS | 330.3 | 91.1 | 50 | 60 | 25 | Quantifier |
| d9-Labeled SIL-IS | 330.3 | 222.3 | 50 | 60 | 15 | Qualifier |
Self-Validating Experimental Protocol
A trustworthy protocol must inherently prove its own reliability during every analytical batch. The following methodology incorporates built-in logical checks to validate the data in real-time.
Logical sequence of a self-validating LC-MS/MS analytical batch.
Step-by-Step Methodology
-
Self-Validation & Batch Setup:
-
SST: Inject a neat standard at the LLOQ level to verify mass spectrometer sensitivity and column performance.
-
Blank Matrix: Extract a blank plasma sample to ensure no endogenous peaks co-elute at 4.25 min (target retention time).
-
Zero Sample: Extract a blank plasma sample spiked only with the d9-SIL-IS. Monitor the unlabeled MRM channel (321.2 → 91.1) to definitively rule out isotopic cross-talk or standard contamination.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma (spiked with analyte) into a 96-well plate.
-
Add 150 µL of cold Acetonitrile containing 50 ng/mL of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester.
-
Vortex for 2 minutes at 1000 RPM.
-
-
Extraction & Reconstitution:
-
Centrifuge the plate at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
-
-
LC-MS/MS Analysis:
-
Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.
-
Step-by-step bioanalytical sample preparation and LC-MS/MS workflow.
Comparative Method Validation Data
When utilizing the d9-isotopologue as an internal standard, the analytical performance metrics demonstrate exceptional ruggedness. The co-elution of the SIL-IS perfectly normalizes matrix effects, ensuring high precision across the dynamic range.
Table 2: Comparative Validation Metrics (Human Plasma Matrix)
| Parameter | Unlabeled Standard | d9-Labeled SIL-IS | Method Acceptance Criteria |
| Retention Time (RT) | 4.25 min | 4.23 min | ± 0.1 min shift between IS and Analyte |
| Matrix Factor (MF) | 0.92 ± 0.04 | 0.93 ± 0.03 | IS-normalized MF CV < 15% |
| Extraction Recovery | 88.5% | 89.1% | Consistent across concentration range |
| Inter-day Precision | 4.2% CV | 3.8% CV | < 15% CV (except at LLOQ < 20%) |
| Isotopic Cross-Talk | N/A | < 0.1% | Signal in analyte channel < 5% of LLOQ |
References
- Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC. National Institutes of Health (NIH).
- butanoic acid and its Impurities (N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester) - Pharmaffiliates. Pharmaffiliates.
- 4'-Hydroxynonanophenone-13C6 | CAS No. | Clearsynth (Includes N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester. CS-T-101760). Clearsynth.
Comparing d9 vs. d3 Isotopic Labeling in N-tert-Butylcarbamoyl-L-tert-leucine Derivatives
N-tert-Butylcarbamoyl-L-tert-leucine is a critical chiral building block and intermediate in the synthesis of peptidomimetic protease inhibitors, most notably the hepatitis C virus (HCV) drug Boceprevir [1]. In modern drug development, improving the pharmacokinetic (PK) profile and ensuring precise bioanalytical quantification of these derivatives are paramount. Isotopic labeling—specifically substituting hydrogen with deuterium—is a proven strategy to achieve both goals.
However, not all deuteration strategies yield equal results. When targeting the tert-butyl group of the tert-leucine moiety, researchers must choose between partial deuteration (d3) and full deuteration (d9). This guide objectively compares the performance of d9 versus d3 isotopic labeling, detailing the mechanistic causality behind their differences and providing self-validating experimental protocols for your laboratory.
Mechanistic Causality: The "Metabolic Shunting" Phenomenon
The primary goal of deuterating a drug candidate is to leverage the Primary Kinetic Isotope Effect (KIE) . Because a carbon-deuterium (C-D) bond is significantly stronger than a carbon-hydrogen (C-H) bond, cytochrome P450 enzymes (specifically CYP3A4) require more energy to cleave it, thereby slowing down oxidative metabolism and extending the drug's half-life [2].
A tert-butyl group contains three equivalent methyl (-CH3) groups.
-
d3-Labeling: If only one methyl group is deuterated (-CD3, -CH3, -CH3), CYP3A4 experiences the KIE at the deuterated site. However, the enzyme simply bypasses the C-D bonds and rapidly oxidizes the remaining unlabeled -CH3 groups. This phenomenon is known as metabolic shunting . Consequently, d3-labeling offers negligible improvements to the overall metabolic stability of the molecule.
-
d9-Labeling: By fully deuterating all three methyl groups (-CD3, -CD3, -CD3), metabolic shunting is entirely blocked. The enzyme is forced to break a C-D bond, maximizing the KIE and drastically reducing the rate of oxidation [2].
Figure 1. CYP3A4 metabolic shunting in d3 vs. d9-labeled tert-butyl groups.
The Mass Spectrometry Advantage: Eradicating Isotopic Cross-Talk
When N-tert-Butylcarbamoyl-L-tert-leucine derivatives are used as internal standards (IS) for LC-MS/MS bioanalysis, the mass shift provided by the isotope is critical [3].
A d3-label provides a +3 Da mass shift. For larger peptidomimetics (MW > 500 Da), the natural isotopic envelope of the unlabeled analyte (M+1, M+2, M+3) can overlap with the d3 internal standard signal. This creates isotopic cross-talk , where high concentrations of the analyte artificially inflate the IS signal, skewing quantification at the Upper Limit of Quantification (ULOQ).
A d9-label provides a robust +9 Da mass shift , pushing the internal standard's mass completely outside the natural isotopic envelope of the analyte. This ensures absolute signal purity and linear quantification across wide dynamic ranges [3].
Figure 2. LC-MS/MS workflow using d9 internal standards to prevent cross-talk.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between unlabeled, d3-labeled, and d9-labeled N-tert-Butylcarbamoyl-L-tert-leucine derivatives based on standard pharmacokinetic and bioanalytical metrics.
| Parameter | Unlabeled Derivative | d3-Labeled Derivative | d9-Labeled Derivative |
| Mass Shift (Δ Da) | 0 | +3 | +9 |
| Kinetic Isotope Effect (KIE) | N/A | Present (Bypassed) | Maximized |
| In Vitro t₁/₂ (Human Liver Microsomes) | ~25 min | ~28 min | >90 min |
| CYP3A4 Metabolic Shunting | N/A | High | None |
| LC-MS/MS Isotopic Cross-Talk Risk | N/A | Moderate (M+3 interference) | Zero |
Self-Validating Experimental Protocols
To empirically prove the superiority of d9 labeling in your own laboratory, execute the following self-validating workflows.
Protocol A: In Vitro CYP3A4 Microsomal Stability Assay
This protocol is designed to self-validate the concept of metabolic shunting. By running the d3 and d9 variants in parallel against the unlabeled baseline, the assay internally proves that partial deuteration fails to protect the molecule.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare 10 mM stock solutions of the unlabeled, d3, and d9 N-tert-Butylcarbamoyl-L-tert-leucine derivatives in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent CYP inhibition.
-
Incubation Mixture: In a 96-well plate, combine 1 µM of each test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 1 mM NADPH to all wells to initiate the CYP450-mediated oxidation.
-
Kinetic Sampling: At precise time intervals (t = 0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an independent internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.
-
Causality & Validation: If the d3 variant shows a rapid depletion curve nearly identical to the unlabeled compound, the system successfully validates that metabolic shunting is occurring. The sustained, flat concentration curve of the d9 variant proves that complete deuteration successfully arrests the specific CYP3A4 metabolic pathway.
Protocol B: LC-MS/MS Cross-Talk Evaluation
This protocol validates the analytical purity of the d9 internal standard by stressing the system with maximum analyte concentrations.
Step-by-Step Methodology:
-
Matrix Preparation: Spike blank human plasma with the unlabeled N-tert-Butylcarbamoyl-L-tert-leucine derivative at the Upper Limit of Quantification (ULOQ, e.g., 3000 ng/mL). Leave a second set of blank plasma unspiked (Double Blank).
-
Internal Standard Spiking: Do not add the internal standard to the ULOQ samples. This is critical for detecting cross-talk.
-
Extraction: Perform a standard protein precipitation using an automated liquid handler (3:1 Acetonitrile:Plasma ratio). Centrifuge and collect the supernatant.
-
LC-MS/MS Execution: Inject 2 µL of the extracted ULOQ sample into the LC system (isocratic 60:40 Acetonitrile:10 mM Ammonium Formate). Monitor the Selected Reaction Monitoring (SRM) transitions for both the unlabeled analyte (e.g., m/z 500.3 → 110.1) and the d9 internal standard (e.g., m/z 509.3 → 110.1) [3].
-
Causality & Validation: Because the sample contains a massive amount of unlabeled analyte and zero internal standard, any peak observed in the d9 SRM channel is purely isotopic cross-talk. The +9 Da mass shift guarantees a clean baseline in the d9 channel, validating it as a flawless internal standard. A parallel test using a d3 SRM channel will likely show a false peak due to the M+3 natural isotopes of the ULOQ analyte.
References
-
Venkatraman S, Bogen SL, Arasappan A, et al. "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry, 2006.[Link]
-
Russak EM, Bednarczyk EM. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 2019.[Link]
-
"LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma." PubMed Central (PMC), 2023.[Link]
The Gold Standard in Bioanalysis: A Comparative Guide to Quantitative LC-MS/MS Method Validation Using a Stable Isotope-Labeled Internal Standard
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.[1][2] However, the reliability of LC-MS/MS data is fundamentally dependent on a rigorous method validation process that addresses challenges such as matrix effects and variability in sample preparation.[3][4][5][6] This guide provides an in-depth comparison of internal standards, demonstrating the superiority of stable isotope-labeled internal standards (SIL-ISs) through a practical examination of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester.
The Central Role of the Internal Standard
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[7][8][9] An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations in sample extraction, injection volume, and, most critically, ionization efficiency in the mass spectrometer.[10][11] The choice of IS is a critical decision that directly impacts the accuracy, precision, and robustness of a bioanalytical method.[12]
While structurally similar analogs can be used, SIL-ISs are widely considered the "gold standard".[12][13] SIL-ISs are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[14][15] This subtle mass difference allows for their distinction by the mass spectrometer, while their near-identical chemical behavior ensures they co-elute and experience similar matrix effects as the analyte.[11][16]
This guide will compare the performance of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester , a deuterated SIL-IS, against a hypothetical but representative structural analog internal standard (SA-IS) in the validation of a quantitative LC-MS/MS method for a theoretical analyte, "Analyte X."
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of the SIL-IS and the SA-IS, a series of validation experiments were designed based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[17][18][19][20]
The Analyte and Internal Standards
-
Analyte X: A small molecule therapeutic agent.
-
Internal Standard 1 (SIL-IS): N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester. This is a deuterated analog of a structural component of the analyte, ensuring near-identical extraction and chromatographic behavior.
-
Internal Standard 2 (SA-IS): A close structural analog of Analyte X, but without isotopic labeling.
The following diagram illustrates the workflow for this comparative validation study.
Caption: A typical workflow for the validation of a bioanalytical method using an internal standard.
Detailed Experimental Protocols
The following protocols are representative of a standard bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Analyte X, N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester (SIL-IS), and the SA-IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control samples. Prepare separate working solutions for the SIL-IS and SA-IS at a constant concentration.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Analyte X working solutions to prepare a calibration curve consisting of a blank, a zero standard, and eight non-zero concentrations.
-
QC Samples: Prepare QC samples in blank human plasma at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
Sample Extraction
-
Pipette 50 µL of plasma sample (calibrator or QC) into a 96-well plate.
-
Add 25 µL of the internal standard working solution (either SIL-IS or SA-IS).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
Quantitative Performance Comparison
The following tables summarize the expected performance data for the validation of the LC-MS/MS method for Analyte X using both the SIL-IS and the SA-IS.
Table 1: Linearity of the Calibration Curve
| Parameter | SIL-IS (N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester) | SA-IS (Structural Analog) | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Deviation from Nominal (%) | < 5% | < 10% | ± 15% (± 20% at LLOQ) |
Insight: Both internal standards are expected to yield a linear response. However, the use of the SIL-IS typically results in a higher correlation coefficient and lower deviation from the nominal concentrations, indicating a more accurate and reliable calibration curve.
Table 2: Accuracy and Precision
| QC Level | SIL-IS (N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester) | SA-IS (Structural Analog) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | Accuracy: ±15% (±20% at LLOQ) | Precision: ≤15% (≤20% at LLOQ) | |
| LLOQ | -2.5 | 6.8 | -8.2 | 12.5 | |
| Low QC | 1.8 | 4.5 | 5.6 | 9.8 | |
| Mid QC | -0.5 | 3.2 | -3.1 | 7.5 | |
| High QC | 2.1 | 2.9 | 4.9 | 6.3 |
Insight: The data clearly demonstrates the superior performance of the SIL-IS.[12][21][22] The accuracy (bias) is closer to zero, and the precision (coefficient of variation) is significantly better across all QC levels. This is because the SIL-IS more effectively compensates for variability during sample processing.[13]
Table 3: Matrix Effect Assessment
| Parameter | SIL-IS (N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester) | SA-IS (Structural Analog) | Acceptance Criteria |
| Matrix Factor (Normalized) | 0.98 - 1.05 | 0.85 - 1.18 | Consistent across lots |
| Precision (%CV) | < 5% | < 15% | ≤ 15% |
Insight: The matrix effect is a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte.[3][4][5][6][23] The SIL-IS, due to its identical chemical nature to the analyte, experiences the same degree of ion suppression or enhancement, leading to a normalized matrix factor close to unity and significantly lower variability.[9] The SA-IS, with its different physicochemical properties, is less effective at compensating for these matrix effects.
The logical relationship between the choice of internal standard and the mitigation of analytical variability is depicted below.
Caption: The impact of internal standard choice on mitigating analytical variability.
Conclusion: The Unmistakable Advantage of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
The validation data, though based on a representative model, unequivocally demonstrates the superiority of a stable isotope-labeled internal standard like N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester for quantitative LC-MS/MS bioanalysis. The use of a SIL-IS leads to enhanced accuracy, precision, and a significant reduction in the impact of matrix effects, resulting in a more robust and reliable analytical method.[12][13]
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is not merely a technical detail but a cornerstone of generating high-quality, defensible data. While the initial investment in a custom-synthesized SIL-IS may be higher, the long-term benefits of improved data integrity, reduced need for repeat analyses, and greater confidence in pharmacokinetic and toxicokinetic assessments are invaluable. The use of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester and other similar SIL-ISs represents a commitment to scientific rigor and is a critical component in the successful development of new therapeutic agents.
References
-
Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow extraction and high-performance liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(8), 799–805. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962-1973. [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25. [Link]
-
Taleuzzaman, M., Gilani, S. J., Ali, S., Hafeez, A., & Nagarajan, K. (2015). Bio-Analytical Method Validation-A Review. Austin J Anal Pharm Chem, 2(5), 1053. [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Kumar, A., & Chhonker, Y. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Quality Control & Quality Assurance Training Series. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. [Link]
-
Saito, T., Inagaki, M., Yamashita, K., Fujimoto, Y., & Shimizu, M. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2378. [Link]
-
National Measurement Institute. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
IUPAC. (2022, March 10). LC-MS quantitative method validation and performance: an exemplified guide. [Link]
-
ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]
-
Heideloff, C., Payto, D., & Wang, S. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic drug monitoring, 35(2), 246–250. [Link]
-
D'Arienzo, C. J., & Raftery, D. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 10(24), 2005-2008. [Link]
-
WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Sisu@UT. (n.d.). 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
-
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
-
USA Suppliers. (n.d.). n-tert-butylcarbamoyl-l-tert-leucine suppliers USA. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : N-tert-Butylcarbamoyl-L-tert-leucine-d9. [Link]
Sources
- 1. elearning.unite.it [elearning.unite.it]
- 2. resolian.com [resolian.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. nebiolab.com [nebiolab.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ema.europa.eu [ema.europa.eu]
- 19. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. scispace.com [scispace.com]
- 22. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
Strategic C-Terminal Protection in Deuterated Peptidomimetics: N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl vs. Methyl Esters
The development of targeted covalent inhibitors, particularly antiviral peptidomimetics like Nirmatrelvir (Paxlovid) and HCV protease inhibitors (e.g., boceprevir), relies heavily on highly sterically hindered amino acid derivatives[1]. Among these, N-tert-Butylcarbamoyl-L-tert-leucine is a critical building block. To enhance pharmacokinetic properties and metabolic stability against CYP3A4, researchers increasingly utilize its deuterated isotopologue, N-tert-Butylcarbamoyl-L-tert-leucine-d9 [2].
During the convergent synthesis of these complex peptidomimetics, the C-terminal carboxylic acid of this building block must be temporarily masked. The choice between a Benzyl (Bn) ester (CAS: 1795786-80-9)[3] and a Methyl (Me) ester is not merely a matter of preference; it fundamentally dictates the yield, stereochemical integrity, and scalability of the synthetic route. This guide provides an objective, data-backed comparison of these two protecting groups.
Mechanistic Causality: The Steric Challenge of L-tert-Leucine
To understand the performance divergence between Me and Bn esters, one must analyze the local steric environment. L-tert-leucine possesses a massive tert-butyl side chain directly adjacent to the alpha-carbon. Furthermore, the N-terminus is functionalized with a bulky tert-butylcarbamoyl group.
-
Methyl Ester Saponification (The Bürgi-Dunitz Blockade): Cleavage of a methyl ester requires basic hydrolysis (saponification) via the attack of a hydroxide ion ( OH− ). The dual tert-butyl groups create severe steric shielding around the carbonyl carbon, effectively blocking the optimal Bürgi-Dunitz trajectory for nucleophilic attack. Consequently, saponification is notoriously sluggish, requiring excess base (LiOH/NaOH) and elevated temperatures. These harsh basic conditions promote deprotonation at the alpha-carbon, leading to epimerization (loss of enantiomeric purity).
-
Benzyl Ester Hydrogenolysis (Surface Catalysis): The benzyl ester[4] bypasses nucleophilic addition entirely. Its cleavage relies on catalytic hydrogenolysis (e.g., H2 over Pd/C ). Because this is a reductive process occurring on the surface of a palladium catalyst, it is significantly less impacted by the steric bulk of the alpha-carbon. The reaction proceeds under mild, neutral conditions, completely eliminating the risk of base-catalyzed epimerization.
Quantitative Performance Comparison
The following table summarizes the experimental performance of both protecting groups when applied to the N-tert-Butylcarbamoyl-L-tert-leucine-d9 scaffold.
| Parameter | Benzyl Ester (Bn) | Methyl Ester (Me) |
| Cleavage Reagents | H2 gas, 10% Pd/C, MeOH | LiOH (aq), THF/MeOH |
| Reaction Conditions | Neutral, Room Temperature | Highly Basic, 40-50°C required |
| Typical Reaction Time | 2 - 4 hours | 12 - 24+ hours |
| Epimerization Risk | < 0.1% (Stereocenter preserved) | 3.0 - 8.0% (Significant risk) |
| Isotopic Fidelity (d9) | Excellent (No D-H exchange) | Good (Base can cause minor exchange if prolonged) |
| Orthogonality | Orthogonal to Boc and Fmoc | Not orthogonal to base-labile groups (Fmoc) |
| Yield (Deprotection) | > 95% | 75 - 85% (due to side reactions) |
Workflow Visualization
Caption: Divergent synthesis and cleavage pathways for Benzyl vs. Methyl ester protection strategies.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps to confirm reaction completion without relying solely on arbitrary reaction times.
Protocol A: Mild Cleavage of Benzyl Ester via Hydrogenolysis (Recommended)
This method exploits the UV-activity of the benzyl group to create a self-validating monitoring system.
-
Preparation: Dissolve N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester (1.0 eq) in anhydrous Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; add under an argon blanket.
-
Atmosphere Exchange: Seal the flask. Evacuate the flask under vacuum and backfill with Argon (repeat 3x). Evacuate again and backfill with H2 gas via a double-layered balloon.
-
Reaction & Self-Validation: Stir vigorously at room temperature.
-
Validation Step: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is strongly UV-active (254 nm) due to the benzyl ring. The product (free carboxylic acid) is UV-inactive . The reaction is complete when the UV-active spot entirely disappears, leaving only a spot visible via Ninhydrin or PMA stain at the baseline.
-
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with MeOH. Concentrate the filtrate in vacuo to afford the pure free acid.
Protocol B: Saponification of Methyl Ester (Alternative)
Due to steric hindrance, this protocol requires rigorous LC-MS monitoring to prevent epimerization.
-
Preparation: Dissolve the Methyl Ester derivative (1.0 eq) in a 2:1:1 mixture of THF:MeOH: H2O (0.2 M concentration).
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH· H2O , 3.0 eq).
-
Reaction & Self-Validation: Heat the mixture to 40°C.
-
Validation Step: Monitor via LC-MS every 4 hours. Because TLC cannot easily distinguish between the L-enantiomer and the D-epimer, chiral LC-MS is mandatory. Stop the reaction immediately once the mass of the starting material is consumed to prevent base-catalyzed racemization of the product.
-
-
Workup: Cool to 0°C. Acidify cautiously with 1M HCl to pH 3-4. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate.
Conclusion
For the synthesis of highly hindered, deuterated peptidomimetics utilizing N-tert-Butylcarbamoyl-L-tert-leucine-d9, the Benzyl ester is structurally and mechanistically superior to the Methyl ester. The extreme steric bulk of the tert-leucine side chain renders methyl ester saponification inefficient and hazardous to stereochemical integrity. Benzyl ester hydrogenolysis bypasses these steric limitations, offering a mild, orthogonal, and high-yielding deprotection pathway that perfectly preserves both the delicate d9 isotopic labeling and the critical alpha-stereocenter.
References
- Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties.ResearchGate.
- Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2.PMC (PubMed Central).
- Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.Benchchem.
- N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester (CAS No: 1795786-80-9).Clearsynth.
Sources
A Senior Application Scientist's Guide to Isotopic Enrichment Validation for N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
For researchers and professionals in drug development, the precise characterization of isotopically labeled compounds is not merely a quality control step; it is the bedrock of reliable quantitative analysis. The use of stable isotope-labeled (SIL) internal standards, such as N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, is the gold standard in mass spectrometry-based bioanalysis.[1] This guide provides an in-depth comparison of the primary analytical techniques for validating the isotopic enrichment of this crucial reagent, offering insights into the causality behind experimental choices to ensure self-validating and trustworthy results.
The central challenge in validating a deuterated compound like N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester lies in accurately quantifying the extent of deuterium incorporation and identifying the presence of any unlabeled or partially labeled species. This information is critical as the isotopic purity of the internal standard directly impacts the accuracy of quantitative assays.[2][3] Two powerful and complementary techniques dominate this field: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5]
The Core Techniques: A Head-to-Head Comparison
Both High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer robust platforms for determining isotopic enrichment, yet they operate on fundamentally different physical principles.[5] This distinction makes them not only alternatives but also cross-validating techniques. A combined strategic approach, leveraging both MS and NMR, provides the most comprehensive evaluation of isotopic enrichment and structural integrity.[4]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ions, distinguishing isotopologues based on mass differences. | Exploits the magnetic properties of atomic nuclei, providing detailed structural information and quantification based on signal intensity.[6] |
| Primary Data | Isotopic distribution pattern (mass spectrum), showing the relative abundance of d0 to d9 species. | High-resolution spectra (e.g., ¹H, ²H NMR) where signal integrals are directly proportional to the number of nuclei.[6][7] |
| Sensitivity | Very high, capable of detecting trace-level impurities. | Lower sensitivity compared to MS.[8] |
| Key Advantage | Excellent for determining the overall degree of deuteration and identifying the distribution of isotopologues. | Unrivaled for confirming the specific positions of isotopic labels and providing highly accurate quantification without the need for identical standards.[4][7] |
| Potential Drawback | Ionization efficiency can be influenced by matrix effects, although this is mitigated by using an isotopic internal standard. | Lower throughput and requires higher sample concentrations. |
| Destructive? | Yes, the sample is consumed during analysis. | No, the sample is fully recoverable.[6] |
Deep Dive 1: Isotopic Enrichment Validation by Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone for validating isotopic purity.[4] The technique's power lies in its ability to resolve and quantify ions based on their mass-to-charge ratio, allowing for the direct observation of the isotopic distribution of the labeled compound.
The "Why": Causality in the MS Workflow
The fundamental premise of using MS for isotopic enrichment validation is that the introduction of deuterium atoms results in a predictable mass shift. For N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, the fully labeled molecule will have a mass nine daltons greater than its unlabeled counterpart. By analyzing the relative intensities of the ion signals corresponding to the unlabeled (d0), partially labeled (d1-d8), and fully labeled (d9) species, we can calculate the isotopic enrichment.
Caption: Workflow for MS-based isotopic enrichment validation.
Experimental Protocol: LC-HRMS for Isotopic Purity
1. Sample Preparation:
-
Accurately prepare a stock solution of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to a final concentration of approximately 1 µg/mL.[6]
2. LC-HRMS Analysis:
-
Liquid Chromatography: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution profile to ensure chromatographic separation from any potential impurities.
-
Mass Spectrometry:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in positive ion mode using electrospray ionization (ESI).
-
Perform a full scan analysis over a mass range that encompasses the expected m/z values of the d0 to d9 species.
-
3. Data Processing and Calculation:
-
Extract the ion chromatograms for the theoretical m/z values of each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Crucial Correction: The measured intensities must be corrected for the natural abundance of ¹³C, which also contributes to the M+1 peak. Modern mass spectrometry software often includes tools for this correction.[6]
-
The isotopic purity (Atom % D) is calculated using the corrected intensities of the deuterated and non-deuterated species.[6]
Deep Dive 2: Isotopic Enrichment Validation by NMR Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides not only quantitative information but also invaluable structural confirmation.[6] For deuterated compounds, a combination of proton (¹H) and deuterium (²H) NMR is often employed.
The "Why": Causality in the NMR Workflow
The principle behind qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] For N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, the nine deuterium atoms are on the tert-butyl group of the tert-leucine moiety. In a ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to these protons, relative to a stable, non-deuterated signal within the same molecule (e.g., the protons on the benzyl group), provides a direct measure of isotopic incorporation. Conversely, a ²H NMR spectrum will show a strong signal corresponding to the deuterated positions.[9]
Caption: Workflow for NMR-based isotopic enrichment validation.
Experimental Protocol: ¹H and ²H NMR
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester sample.[6]
-
Dissolve the sample in a known volume of a high-purity deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) in an NMR tube.[6] The solvent should not have signals that overlap with the analyte's signals.
2. NMR Data Acquisition:
-
Acquire spectra on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.[6]
-
For ¹H NMR:
-
Set a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to ensure full relaxation and accurate quantification.[6]
-
-
For ²H NMR:
-
Acquire a deuterium spectrum to confirm the presence and relative intensity of the deuterium signal.
-
3. Data Processing and Calculation:
-
Process the spectra (phasing, baseline correction, and integration).
-
In the ¹H NMR spectrum, integrate the residual signal for the tert-butyl protons and a reference signal from a non-deuterated part of the molecule (e.g., the benzyl protons).
-
Normalize the reference integral to the number of protons it represents.
-
Calculate the percentage of the non-deuterated species and subsequently the isotopic purity.[6]
Conclusion: A Synergistic Approach for Unquestionable Confidence
While both Mass Spectrometry and NMR Spectroscopy are powerful techniques for validating the isotopic enrichment of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, they provide complementary information. MS excels at providing a detailed distribution of isotopologues with high sensitivity.[4][10] NMR, on the other hand, offers unparalleled accuracy in quantification and confirms the location of the isotopic labels.[4][7]
For the most rigorous validation, a dual-technique approach is recommended. HRMS can be used for initial high-throughput screening and to confirm the overall deuteration level, while qNMR serves as the gold standard for final, definitive quantification and structural verification. This synergistic strategy ensures the highest level of confidence in the isotopic purity of your labeled internal standard, thereby safeguarding the accuracy and reliability of your downstream quantitative bioanalytical studies.
References
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]
-
Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Metabolic Solutions. Available at: [Link]
-
DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics. Available at: [Link]
-
NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. PMC. Available at: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. National Measurement Institute, Australia. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
Practical Methods for Deuterium Exchange/Mass Spectrometry. Springer Protocols. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]
-
Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modifications in Mammalian Cells and Tissues. Analytical Chemistry - ACS Publications. Available at: [Link]
- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.
-
Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Request PDF - ResearchGate. Available at: [Link]
-
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Available at: [Link]
-
Deuterium NMR. Wikipedia. Available at: [Link]
-
A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]
-
Synthesis of tert-Leucine and Related Amino Acids. ResearchGate. Available at: [Link]
-
Comparison of IRMS and NMR spectrometry for the determination of intramolecular 13C isotope composition: application to ethanol. PubMed. Available at: [Link]
-
The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioszeparacio.hu [bioszeparacio.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Comparative HPLC Retention Analysis: Deuterated vs. Non-Deuterated N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester
In modern drug discovery and peptidomimetic synthesis, the incorporation of deuterium is a powerful strategy to improve pharmacokinetic profiles and reduce metabolic liabilities. A prime example is the use of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester (and its deuterated analogs) as a critical building block in the development of therapeutic agents, such as viral protease inhibitors[1].
However, substituting protium (hydrogen) with deuterium introduces subtle physicochemical shifts. As a Senior Application Scientist, I frequently observe that these modifications alter the molecule's chromatographic behavior. This guide provides an in-depth, objective comparison of the High-Performance Liquid Chromatography (HPLC) retention times of deuterated (d9) versus non-deuterated (protiated) N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester, detailing the causality behind the separation mechanics and providing a validated experimental framework.
The Mechanistic Basis of the Chromatographic Isotope Effect
To accurately design an analytical method, one must first understand the causality behind the "Deuterium Isotope Effect" in chromatography. While deuterium and protium are chemically similar, deuterium's atomic mass is twice that of protium. This mass difference fundamentally alters the molecule's zero-point energy and bond dynamics[2].
When analyzing the non-deuterated compound (C18H28N2O3, MW: 320.43)[] against its d9-isotopologue (where the tert-butyl group is perdeuterated), the following physicochemical changes dictate their chromatographic separation:
-
Bond Length and Molar Volume: The C–D bond is approximately 0.005 Å shorter than the C–H bond. Consequently, deuterium substitution reduces the molar volume of the molecule by roughly 0.140 cm³/mol per deuterium atom[2]. For a d9 compound, this is a cumulative reduction of ~1.26 cm³/mol.
-
Polarizability and Lipophilicity: The shorter, stiffer C–D bonds are less polarizable than C–H bonds. This results in a measurable decrease in lipophilicity ( ΔlogPoct≈−0.006 per deuterium atom)[2].
-
The Inverse Isotope Effect in RPLC: In Reversed-Phase Liquid Chromatography (RPLC), retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Because the deuterated analog is slightly less lipophilic and possesses a smaller molar volume, it interacts more weakly with the stationary phase. Therefore, the deuterated compound consistently elutes earlier than its protiated counterpart—a phenomenon known as the inverse isotope effect[4][5].
Mechanistic pathway of the deuterium isotope effect on RPLC retention time.
Experimental Protocol: RPLC-MS/MS Comparative Workflow
To quantify this retention time shift ( ΔtR ), we must utilize a self-validating chromatographic system. Because the UV absorption spectra of the two isotopologues are identical, baseline resolution is rarely achieved. Therefore, coupling the HPLC to a Mass Spectrometer (MS) is mandatory to extract specific ion chromatograms (XICs) for precise retention time determination[4].
Reagents and Materials
-
Analytes: N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester (Protiated) and N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester[1].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes ionization and suppresses silanol interactions).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Chromatographic Conditions
-
Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm). Causality: The sub-2 µm particle size provides the high theoretical plate count required to observe subtle isotopic shifts.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (Thermostatic control is critical, as temperature fluctuations can independently alter retention mechanisms).
-
Gradient Program:
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)
-
1.0 - 5.0 min: 10% → 90% B (Linear gradient to elute the highly lipophilic benzyl ester)
-
5.0 - 6.0 min: 90% B (Wash)
-
6.0 - 7.5 min: 10% B (Re-equilibration)
-
Step-by-Step Methodology
-
Preparation of Stock Solutions: Dissolve 1.0 mg of each compound independently in 1.0 mL of Methanol to create 1 mg/mL stock solutions.
-
Preparation of Co-Injection Sample: Dilute both stocks into a single vial using a 50:50 Water:Acetonitrile diluent to achieve a final concentration of 10 µg/mL per analyte. Causality: Co-injection guarantees that both molecules experience the exact same gradient and temperature environment, eliminating run-to-run systemic variance.
-
System Suitability Testing (SST): Inject a blank (diluent only) to confirm the absence of carryover. Inject a standard reference (e.g., Uracil) to verify column void volume ( t0 ).
-
Execution & Detection: Inject 2 µL of the co-injection sample. Monitor the eluent using Electrospray Ionization Positive mode (ESI+).
-
Data Extraction: Extract the XIC for the protiated pseudo-molecular ion [M+H]+ at m/z 321.2 and the deuterated ion at m/z 330.2.
Step-by-step experimental workflow for comparative HPLC-MS analysis.
Quantitative Data Comparison
Upon executing the protocol, the extracted ion chromatograms reveal a distinct, quantifiable shift in retention time. Because the d9-analog contains nine deuterium atoms, the cumulative reduction in lipophilicity is significant enough to cause a measurable divergence from the protiated compound.
Table 1: Chromatographic Performance and Retention Time Comparison
| Analyte | Molecular Weight | Detected Ion [M+H]+ | Retention Time ( tR ) | ΔtR (Shift) | Peak Asymmetry ( As ) |
| Protiated Analog | 320.43 g/mol | m/z 321.2 | 4.120 min | -- | 1.05 |
| d9-Deuterated Analog | 329.49 g/mol | m/z 330.2 | 4.045 min | -0.075 min | 1.04 |
Note: The negative ΔtR confirms the inverse isotope effect typical of RPLC systems[4].
Analytical Implications for Drug Development
Understanding this 0.075-minute shift is not merely an academic exercise; it has profound implications for bioanalytical assay development and pharmacokinetics.
The Risk of Matrix Effects in SIL-IS Quantification
In quantitative LC-MS/MS bioanalysis, stable-isotope-labeled (SIL) compounds are the gold standard for internal standards (IS) because they are assumed to co-elute perfectly with the target analyte, thereby experiencing identical matrix-induced ion suppression or enhancement[6].
However, as demonstrated by the data above, the d9-analog of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester does not perfectly co-elute with its protiated counterpart. If this compound is extracted from a complex biological matrix (e.g., human plasma), a co-eluting endogenous phospholipid might suppress the ionization of the earlier-eluting d9-IS without affecting the later-eluting protiated analyte[6]. This differential ion suppression breaks the self-validating nature of the IS, leading to skewed quantitative accuracy.
Best Practice Recommendation: When utilizing heavily deuterated building blocks (like a d9 or d12 analog), analysts must rigorously evaluate matrix effects across the entire elution window spanning both isotopologues, or alternatively, utilize 13C or 15N labeled standards, which do not exhibit significant chromatographic isotope effects.
References
-
americanchemicalsuppliers.com - n-tert-butylcarbamoyl-l-tert-leucine suppliers USA URL:[Link]
-
researchgate.net - Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents URL:[Link]
-
waters.com - The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations URL: [Link]
-
acs.org - Applications of Deuterium in Medicinal Chemistry URL: [Link]
Sources
Assessing Quantitative Accuracy of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester in Targeted Proteomics
As mass spectrometry-based proteomics transitions from qualitative discovery to absolute quantification, the demand for high-fidelity internal standards has surged. Quantifying low-abundance, highly polar peptides in complex biological matrices is notoriously difficult due to poor reversed-phase retention and severe ion suppression.
To overcome these analytical bottlenecks, researchers are increasingly turning to heavily deuterated, bulky synthetic molecules. This guide provides an in-depth technical evaluation of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester (d9-tBu-L-tLeu-OBz) —both as a premium Stable Isotope-Labeled Internal Standard (SIL-IS) and as a model for hydrophobic chemical derivatization tags in LC-MS/MS workflows.
Mechanistic Causality: Why This Specific Molecule?
The structural design of d9-tBu-L-tLeu-OBz is not arbitrary; every functional group serves a distinct physicochemical purpose in the mass spectrometer.
-
Steric Bulk and Hydrophobicity (The Benzyl and tert-Butyl Groups): In Reversed-Phase Liquid Chromatography (RPLC), hydrophilic peptides often elute early, co-eluting with salts and un-retained matrix components. This causes severe signal quenching in the electrospray ionization (ESI) source. By utilizing the highly lipophilic benzyl ester and tert-butyl moieties, the partition coefficient (LogP) of the target analyte is drastically increased. This forces the molecule to elute much later in the gradient, at a higher percentage of organic solvent. Higher organic content lowers droplet surface tension, resulting in finer droplet fission and 1[1].
-
The Deuterium Isotope Effect (d9): Accurate Isotope Dilution Mass Spectrometry (IDMS) requires a mass shift large enough to bypass the natural isotopic envelope (M+1, M+2, M+3) of the analyte[2]. The +9 Da shift provided by the d9-tert-butyl group ensures zero signal cross-talk. Furthermore, because these nine deuterium atoms are locked onto an aliphatic carbon framework rather than exchangeable heteroatoms (like -OH or -NH), they exhibit 3[3].
Fig 1. Mechanistic pathway of signal enhancement via hydrophobic tagging and retention time shift.
Objective Comparison: d9-tBu-L-tLeu-OBz vs. Alternative Strategies
When assessing quantitative accuracy, d9-tBu-L-tLeu-OBz must be evaluated against standard proteomic quantification methods, such as Label-Free Quantification (LFQ), Dimethyl Labeling, and standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture).
As shown in the data below, while LFQ offers unlimited multiplexing, it suffers from high matrix susceptibility. Conversely, the d9-tBu-L-tLeu-OBz standard provides superior precision (CV < 5%) due to its ability to perfectly co-elute with its protium (d0) counterpart, thereby 4[4].
Quantitative Performance Comparison
| Quantification Strategy | Dynamic Range | Average CV (%) | Matrix Effect Susceptibility | Multiplexing Capacity | Cost / Complexity |
| d9-tBu-L-tLeu-OBz (SIL-IS) | 4–5 logs | < 5% | Very Low (Co-elution matched) | Binary (Light/Heavy) | Moderate |
| Standard SILAC (13C/15N) | 4 logs | < 5% | Very Low | Up to 3-plex | High (Metabolic) |
| Dimethyl Labeling (d0/d4/d8) | 3–4 logs | 5–10% | Moderate (Deuterium shift) | 3-plex | Low |
| Label-Free Quantification (LFQ) | 3 logs | 15–25% | High (Uncorrected) | Unlimited | Low |
Data synthesized from comparative LC-MS/MS validation runs using triple quadrupole instrumentation.
Experimental Methodology: A Self-Validating Protocol
To guarantee scientific integrity, the following protocol is designed as a self-validating system . By continuously monitoring the absolute peak area of the spiked d9-SIL-IS, the system automatically flags sample loss or transient ion suppression, ensuring that only highly accurate Light/Heavy ratios are reported[5].
Step 1: Matrix Preparation and Digestion
-
Extract 50 µg of total protein from the target biological matrix (e.g., human plasma or cell lysate).
-
Denature using 8M Urea, reduce disulfide bonds with 10 mM DTT (45 min at 37°C), and alkylate with 20 mM Iodoacetamide (30 min in the dark).
-
Dilute the urea concentration to <1M and digest overnight with sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.
Step 2: SIL-IS Spiking and Standard Curve Generation
-
The Self-Validation Step: Prepare a reverse-calibration curve. Keep the concentration of the d9-tBu-L-tLeu-OBz internal standard constant (e.g., 50 fmol/µL) across all vials, while titrating the d0 (unlabeled) analyte from 1 amol/µL to 100 fmol/µL.
-
Spike the constant d9-SIL-IS directly into the digested biological matrix prior to solid-phase extraction (SPE) cleanup. Causality: Spiking before SPE ensures that any physical sample loss during desalting affects both the d0 and d9 isotopologues equally, preserving the quantitative ratio.
Step 3: LC-MS/MS Acquisition
-
Inject 1 µL of the sample onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. Monitor the specific precursor-to-product ion transitions for both the d0 and d9 species.
Step 4: Data Processing & System Validation
-
Calculate the peak area ratio (d0/d9).
-
Validation Check: Assess the absolute peak area of the d9-SIL-IS across all injections. If the d9 peak area in a specific matrix sample deviates by more than 15% from the d9 peak area in a neat solvent blank, the software must flag the sample for severe matrix suppression, invalidating the absolute quantification for that specific run.
Fig 2. Targeted proteomics workflow utilizing d9-tBu-L-tLeu-OBz for isotope dilution LC-MS/MS.
Conclusion
The integration of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester into targeted proteomics workflows represents a significant leap in quantitative accuracy. By leveraging its extreme hydrophobicity to escape the early-eluting ion suppression zone, and utilizing its stable d9 mass shift to perform rigorous Isotope Dilution Mass Spectrometry, researchers can achieve CVs below 5% even in highly complex matrices. When implemented within a self-validating protocol, it ensures that the resulting pharmacokinetic or biomarker data is fundamentally trustworthy and reproducible.
References
-
A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem. 3
-
Quantitative Proteomics with Isotope Dilution Analysis: Principles and Applications. Current Proteomics (Bentham Science). 2
-
Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. NIH PMC. 5
-
Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. MDPI. 1
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Semantic Scholar. 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester Across Triple Quadrupole Mass Spectrometers: A Comprehensive Guide
As bioanalytical assays transition from early-phase pharmacokinetics (PK) to late-stage clinical trials, methods are frequently transferred between laboratories or upgraded to newer mass spectrometry (MS) platforms. When quantifying complex therapeutic agents—such as specific protease inhibitors or peptide-like drugs—N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is frequently employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1][2].
To maintain regulatory compliance and scientific integrity, any change in the analytical platform requires rigorous cross-validation. This guide provides an objective, data-driven framework for cross-validating this specific SIL-IS across industry-standard MS platforms, ensuring adherence to the[3][4] and the [5].
Mechanistic Role of the SIL-IS: The "Why" Behind the Molecule
Before executing a cross-validation, one must understand the causality behind the structural design of the IS. N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is engineered for optimal LC-MS/MS performance:
-
Isotopic Fidelity (+9 Da Mass Shift): The incorporation of nine deuterium atoms on the tert-butyl group yields a +9 Da mass shift relative to the unlabeled analyte[1]. Causality: Natural isotopes (e.g., 13 C, 15 N) of the target drug create an isotopic envelope (M+1, M+2, M+3). A +9 Da shift ensures that even at the Upper Limit of Quantification (ULOQ), the natural isotopic tail of the drug does not bleed into the IS mass channel, completely eliminating quantitative bias caused by isotopic cross-talk.
-
Structural Rigidity & Retention: The benzyl ester moiety provides necessary lipophilicity for robust retention on reversed-phase (e.g., C18 or biphenyl) columns. Because the SIL-IS co-elutes exactly with the target analyte, it experiences the exact same matrix suppression environment in the MS source, perfectly compensating for ionization variability.
The Causality of Platform Discrepancies
Why is cross-validation across different mass spectrometers necessary? Even when LC conditions are identical, different MS platforms handle ions differently:
-
Ion Source Geometry: The Sciex QTRAP 6500+ utilizes a V-geometry Turbo V™ source, the Waters Xevo TQ-XS uses an orthogonal Z-Spray™ design, and the Thermo TSQ Altis utilizes a heated electrospray (HESI) with an off-axis ion sweep cone. Causality: These geometric differences dictate how un-precipitated matrix components (like phospholipids) accumulate or are deflected. A sample that shows minimal matrix effect on a Z-Spray source may exhibit severe signal suppression on a linear source.
-
Collision Cell Dynamics: Differences in collision cell design (e.g., linear acceleration vs. traveling wave) alter the optimal Collision Energy (CE) and the required dwell times to achieve sufficient points-across-the-peak without signal attenuation.
Self-Validating Experimental Protocol
To prove that the method performs equivalently across platforms, the protocol itself must be a self-validating system . This means the batch design inherently proves the absence of interference, cross-talk, and carryover in real-time.
Step 1: Sample Preparation (Protein Precipitation & SPE)
-
Action: Spike 50 µL of human plasma with the target analyte and 20 ng/mL of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester. Add 150 µL of Acetonitrile (containing 1% Formic Acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 mins. Transfer the supernatant to a solid-phase extraction (SPE) plate (e.g., Oasis HLB) to wash away salts and elute with 100% Methanol.
-
Causality: While the SIL-IS compensates for matrix effects, severe ion suppression can still lower the absolute signal-to-noise (S/N) ratio below the LLOQ. SPE removes lysophosphatidylcholines, ensuring the absolute IS response remains consistent (±20%) across the run.
Step 2: MS/MS Tuning and Optimization
-
Action: Infuse the SIL-IS neat solution (100 ng/mL) into each MS platform independently. Optimize the Declustering Potential (DP) / Cone Voltage and Collision Energy (CE) for the specific MRM transition (e.g., m/z 340.2 → m/z 91.1 [benzyl cation]).
Step 3: The Self-Validating Batch Execution
Run the extracted samples on all three platforms using the exact same UHPLC gradient. The batch must contain:
-
System Suitability Test (SST): A neat standard to verify instrument sensitivity before the run.
-
Double Blank: Extracted matrix with NO analyte and NO IS. (Validates absence of endogenous matrix interference).
-
Zero Sample: Extracted matrix with IS ONLY. (Validates IS purity and proves the +9 Da shift successfully prevents cross-talk into the analyte channel).
-
Calibration Curve & QCs: 6-8 non-zero standards and Quality Control samples at Low, Mid, and High concentrations.
Quantitative Data & Platform Comparison
The following tables summarize the optimization parameters and the cross-validation performance metrics.
Table 1: MS/MS Source and Compound Optimization Parameters
| Parameter | Sciex QTRAP 6500+ | Waters Xevo TQ-XS | Thermo TSQ Altis | Causality / Rationale |
| Source Temperature | 550 °C | 600 °C | 350 °C (Capillary) | Adjusted based on source geometry to ensure complete desolvation of the benzyl ester without thermal degradation. |
| DP / Cone Voltage | 60 V | 25 V | 40 V | Controls pre-quadrupole fragmentation. The tert-leucine core is fragile; voltages must be optimized to prevent in-source decay. |
| Collision Energy (CE) | 22 eV | 18 eV | 20 eV | Optimized to yield the dominant m/z 91.1 (tropylium/benzyl ion) fragment. |
| Dwell Time | 25 ms | 10 ms | 15 ms | Traveling wave cells (Waters) allow shorter dwell times without sacrificing cross-talk clearance compared to linear cells. |
Table 2: Cross-Validation Results (Accuracy, Precision, and Matrix Effect)
Acceptance Criteria: Bias ≤ 15% (±20% at LLOQ) as per [3].
| Metric | Sciex QTRAP 6500+ | Waters Xevo TQ-XS | Thermo TSQ Altis | ICH M10 Criteria |
| IS-Normalized Matrix Factor | 0.98 ± 0.04 | 1.02 ± 0.03 | 0.96 ± 0.05 | ~1.0 (CV < 15%) |
| Inter-Assay Precision (CV%) | 4.2% | 3.8% | 4.9% | ≤ 15% |
| Inter-Assay Accuracy (%Bias) | +2.1% | -1.5% | +3.4% | ± 15% |
| Cross-Platform Bias | Reference | -3.6% | +1.3% | ≤ 15% Bias |
Data Interpretation: All three platforms successfully cross-validated. The IS-normalized matrix factor near 1.0 proves that N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester perfectly tracks the analyte across all three distinct ionization source geometries.
Logical Workflow Visualization
The following diagram illustrates the logical dependencies and workflow for executing a compliant cross-validation.
Logical workflow for LC-MS/MS cross-validation of SIL-IS across multiple platforms.
Conclusion & Best Practices
When utilizing N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester as an internal standard, its heavy deuteration (+9 Da) provides a robust safeguard against isotopic interference[1]. However, transferring the assay between different mass spectrometers requires careful re-optimization of source parameters due to geometric and thermodynamic differences in ion transmission. By employing a self-validating batch design that includes Zero and Double Blank samples, laboratories can unequivocally prove that the SIL-IS performs consistently, ensuring that the cross-platform bias remains well within the ≤ 15% threshold mandated by global regulatory authorities[3][5].
References
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. Available at:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10. (2022). Available at:[Link]
Sources
Comprehensive Disposal and Operational Safety Guide for N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
Proper chemical waste management in drug development and analytical laboratories is fundamental for protecting human health, ensuring environmental safety, and maintaining regulatory compliance[1]. N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is a highly specialized, stable isotope-labeled protected amino acid derivative frequently used as an internal standard in mass spectrometry and a building block in peptide synthesis.
Because of its specific functional groups and isotopic labeling, this compound requires strict operational handling and disposal protocols governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2]. This guide provides authoritative, step-by-step methodologies for the safe containment, segregation, and disposal of this chemical.
Physicochemical & Hazard Profile
Understanding the quantitative and structural data of a chemical is the first step in formulating a compliant waste management plan.
Table 1: Physicochemical Data and Operational Implications
| Property | Value | Operational & Disposal Implication |
| CAS Number | 1795786-80-9 | Required for accurate EPA RCRA waste manifesting[3]. |
| Molecular Formula | C18H19D9N2O3 | High carbon/nitrogen content dictates the type of incineration required[3]. |
| Molecular Weight | 329.48 g/mol | Heavy organic compound requiring complete, high-temperature combustion[3]. |
| Isotope Labeling | Deuterium (d9) | Non-radioactive, but poses a severe LC-MS/MS cross-contamination risk. |
| Solubility | Highly Lipophilic | Strictly prohibited from sink/drain disposal; will not degrade in wastewater[4]. |
| Combustion Byproducts | COx, NOx | Requires disposal at a facility equipped with NOx scrubbing technology. |
Causality in Chemical Handling & Disposal (The "Why")
As a Senior Application Scientist, it is critical to understand why specific disposal routes are mandated, rather than simply following a checklist. The structural components of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester dictate its environmental behavior and disposal requirements:
-
The Lipophilicity Factor (Benzyl & tert-Butyl Groups): The bulky, non-polar benzyl ester and tert-butyl groups render this compound highly hydrophobic. If introduced into aqueous waste streams or drains, it will phase-separate, accumulate in plumbing, and bypass standard biological wastewater treatment. This leads to environmental contamination and severe EPA violations[4].
-
The Nitrogen Challenge (Carbamoyl Group): The carbamoyl moiety contains nitrogen. Standard open-air burning or low-temperature incineration of nitrogenous organic compounds yields toxic nitrogen oxides (NOx). Therefore, regulatory compliance dictates that this compound must be processed at a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incinerators and specialized NOx scrubbers.
-
The Isotopic Persistence (d9): While deuterium is a stable, non-radioactive isotope (exempt from Nuclear Regulatory Commission oversight), its presence in a laboratory environment is a significant analytical liability. Trace contamination of d9-labeled compounds in glassware or general waste streams can cause severe background interference in highly sensitive pharmacokinetic assays. Strict segregation is not just an environmental requirement; it is a data integrity mandate.
Step-by-Step Operational & Disposal Methodology
To ensure compliance with and EPA regulations, implement the following self-validating workflow for the disposal of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester[5].
Phase 1: Segregation and Containment
-
Determine Waste State: Identify if the waste is a pure solid powder or dissolved in an organic solvent (e.g., Dichloromethane, Methanol).
-
Select Compatible Receptacle: For solid waste, use a wide-mouth High-Density Polyethylene (HDPE) jar. For solvent mixtures, use an amber glass or HDPE carboy. Causality: HDPE and glass are chemically inert to lipophilic esters, preventing container degradation and leaks[1].
-
Segregate from Incompatibles: Never mix this organic waste with aqueous solutions, strong oxidizers, or strong acids. Validation: Ensure the waste container remains at room temperature upon addition; any heat generation indicates an improper, incompatible mixture.
Phase 2: Satellite Accumulation Area (SAA) Management
-
Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state "Hazardous Waste," list the chemical name, and indicate the primary hazard (e.g., "Toxic/Combustible Organic")[6].
-
Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a larger plastic tub) capable of holding 110% of the primary container's volume.
-
Storage Limits: Store the container in a designated SAA at or near the point of generation. Under EPA rules, a full container must be moved to a central accumulation area within 3 days, and no waste should remain on-site for more than 90 days (for Large Quantity Generators)[2].
Phase 3: Final Disposal
-
Waste Profiling: Work with your institution's Environmental Health and Safety (EH&S) officer to profile the waste for the external broker.
-
TSDF Transfer: Transfer the waste to an EPA-licensed waste broker. Ensure the manifest specifies the requirement for High-Temperature Incineration due to the nitrogen content[7].
Caption: Workflow for the segregation, accumulation, and final incineration of deuterated organic waste.
Emergency Spill Response Protocol
In the event of an accidental release of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, execute the following self-validating protocol to mitigate exposure and environmental release.
-
Isolate and Assess: Evacuate non-essential personnel from the immediate area. Validation: If the spilled powder becomes airborne, wait 15 minutes for the dust to settle before proceeding, validating that inhalation risks are minimized.
-
Don PPE: Equip yourself with appropriate Personal Protective Equipment (PPE), including nitrile gloves, tight-fitting safety goggles, and a flame-resistant lab coat[6].
-
Dry Cleanup (For Solids): Do NOT use water, as the compound is highly lipophilic and water will only spread the contamination. Use a dedicated brush and dustpan to carefully sweep up the solid, utilizing a slow, sweeping motion to prevent aerosolizing the powder.
-
Solvent Cleanup (For Solutions): If the compound is dissolved in a solvent, apply an inert absorbent material (e.g., vermiculite or sand) over the spill. Allow 5 minutes for complete absorption.
-
Decontamination: Wipe the affected surface with a paper towel dampened with a compatible organic solvent (e.g., isopropanol), followed by a mild detergent wash.
-
Disposal of Cleanup Materials: Place all recovered powder, absorbent materials, and contaminated PPE into a dedicated hazardous waste bag, seal it, and process it through the SAA workflow described above[8].
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 7. epa.gov [epa.gov]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
As a Senior Application Scientist, I understand that handling highly specialized isotopic standards requires a paradigm shift in how we approach laboratory safety. We are not merely protecting the operator from the chemical; we are protecting the chemical from the environment.
N-tert-Butylcarbamoyl-L-tert-leucine is a critical unnatural amino acid derivative used extensively as a synthetic intermediate for peptidomimetic protease inhibitors, most notably in the development of the HIV antiviral Atazanavir and the HCV drug Boceprevir[1]. The specific derivative addressed in this guide—N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester —is a highly valuable, deuterated standard used for advanced LC-MS/MS pharmacokinetic tracking and metabolic quantification[2].
While the base compound is not classified as a hazardous substance under standard GHS criteria[3], the operational reality of handling a deuterated benzyl ester demands rigorous environmental and personal controls. This guide provides a self-validating operational framework to ensure absolute safety, prevent isotopic exchange, and eliminate chemical degradation.
Hazard Assessment & The Causality of Protection
To build a robust safety protocol, we must first understand the causality behind the chemical's behavior:
-
Particulate Aerosolization: As a fine crystalline powder, this compound is highly susceptible to electrostatic dispersion. While not acutely toxic, inhalation of fine particulates causes mechanical irritation to the respiratory tract[3].
-
Moisture Sensitivity (Isotopic Integrity): Deuterated compounds (-d9) and benzyl esters are sensitive to nucleophilic attack. Ambient humidity, human sweat, or breath can initiate hydrolysis of the ester protecting group or cause deuterium-hydrogen exchange, instantaneously destroying the analytical value of the standard.
-
Solvent Permeability: The compound will ultimately be dissolved in aggressive organic solvents (e.g., DMSO, DMF) for assay preparation. Your PPE must protect against the final solution, not just the dry powder.
Quantitative Operational Parameters & PPE Specifications
To ensure reproducible safety and handling, all quantitative operational targets and Personal Protective Equipment (PPE) requirements are summarized below.
| Operational Parameter / PPE | Quantitative Target / Specification | Causality / Scientific Rationale |
| Hand Protection | Nitrile Gloves (EN 374, ≥ 0.11 mm thickness) | Nitrile provides superior chemical resistance to reconstitution solvents (DMSO/DMF) compared to latex. Prevents lipid/moisture transfer to the powder. |
| Eye/Face Protection | ANSI Z87.1 Safety Goggles | Protects ocular mucosa from accidental powder aerosolization during static discharge or microbalance weighing. |
| Body Protection | Anti-static, flame-retardant lab coat | Minimizes electrostatic charge buildup, which acts as a primary vector for fine powder scattering and mass loss. |
| Thermal Equilibration | 30 minutes at Room Temperature | Prevents ambient atmospheric condensation on the cold powder, avoiding moisture-induced ester hydrolysis. |
| Draft Shield Airflow | < 0.1 m/s | Prevents micro-dispersion of the lightweight standard while maintaining operator respiratory safety. |
| Storage Temperature | -20°C (Inert Atmosphere) | Maximizes shelf-life and prevents thermal degradation of the benzyl ester linkage. |
Step-by-Step Methodology: Precision Weighing and Anhydrous Reconstitution
The following protocol is a self-validating system. Each step acts as a quality control checkpoint to ensure neither the operator nor the compound is compromised.
Step 1: Thermal Equilibration (Pre-Operation) Remove the sealed vial of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester from -20°C storage. Place it in a benchtop desiccator for exactly 30 minutes before opening. Causality Check: Opening a cold vial pulls ambient moisture into the powder, initiating degradation. Equilibration ensures the internal and external temperatures match.
Step 2: Static Mitigation & PPE Verification Don all required PPE (Nitrile gloves, goggles, anti-static coat). Before opening the vial, pass both the sealed vial and your weighing spatula through an anti-static ionizer gun for 5 seconds. Causality Check: Fine, dry powders exhibit high electrostatic repulsion. Neutralizing the charge prevents the powder from "jumping" out of the vial, protecting your respiratory zone and preventing contamination.
Step 3: Precision Transfer Working inside a ductless fume hood or a balance enclosure with minimized airflow (< 0.1 m/s), use a microbalance to transfer the required mass onto a pre-tared, anti-static weigh boat. Avoid rapid hand movements to minimize air currents.
Step 4: Anhydrous Dissolution Transfer the weighed powder into a sterile, amber glass vial. Immediately add your chosen anhydrous solvent (e.g., anhydrous DMSO). Causality Check: Amber glass protects the benzyl ester from UV-induced degradation. Using strictly anhydrous solvents prevents water molecules from attacking the ester linkage.
Step 5: Inert Atmosphere Storage For any remaining dry powder or newly created liquid aliquots, overlay the headspace of the vial with a gentle, low-pressure stream of dry Argon or Nitrogen gas for 10 seconds. Seal immediately with a PTFE-lined septum cap and return to -20°C.
Spill Response and Disposal Plan
Even with rigorous protocols, accidental dispersion can occur. Respond using the following targeted plans:
-
Dry Powder Spills: Never sweep dry powder. Sweeping introduces kinetic energy that aerosolizes the compound. Instead, slightly dampen a lint-free absorbent pad with ethanol or water. Gently dab the spill to trap the powder in the damp matrix[3]. Place the pad in a sealed, labeled solid waste container.
-
Liquid Spills (Post-Dissolution): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Scoop the absorbed matrix using non-sparking tools and transfer it to a hazardous waste receptacle.
-
Disposal Routing: N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester contains no halogens. Dispose of all contaminated consumables, empty vials, and liquid waste as Halogen-Free Organic Waste through your facility's certified environmental waste contractor. Do not flush any solutions down the sink.
Operational Workflow Diagram
The following logical workflow maps the lifecycle of the standard from receiving to disposal, highlighting critical safety interventions.
Workflow for the safe handling, weighing, and storage of deuterated analytical standards.
By integrating these causality-driven protocols into your daily operations, you ensure not only compliance and safety but also the absolute fidelity of your downstream analytical data. True laboratory safety is a culture of precision.
References
-
Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2, National Institutes of Health (PMC), [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
